Bromine-76
Description
Properties
CAS No. |
15765-38-5 |
|---|---|
Molecular Formula |
BrH |
Molecular Weight |
76.9325 g/mol |
IUPAC Name |
bromane |
InChI |
InChI=1S/BrH/h1H/i1-4 |
InChI Key |
CPELXLSAUQHCOX-AHCXROLUSA-N |
SMILES |
Br |
Isomeric SMILES |
[76BrH] |
Canonical SMILES |
Br |
Synonyms |
76Br radioisotope Br-76 radioisotope Bromine-76 |
Origin of Product |
United States |
Foundational & Exploratory
The Radiochemical Trajectory of Bromine-76: From Nuclear Characterization to PET Probe
Abstract
This technical guide analyzes the development, production, and application of Bromine-76 (
Nuclear Physics and Decay Characteristics[1][2]
To utilize
Fundamental Data
is a neutron-deficient isotope that decays to stable Selenium-76 (| Parameter | Value | Clinical Implication |
| Half-Life ( | 16.2 hours | Allows overnight shipping; suitable for imaging processes spanning 24–48 hours. |
| Decay Mode | High branching ratio for Electron Capture (EC) increases patient dose without contributing to the PET signal. | |
| Max | 3.98 MeV | High positron energy results in a long "positron range" in tissue, slightly degrading image resolution compared to |
| Mean | 1.18 MeV | Requires robust reconstruction algorithms to correct for partial volume effects. |
| Gamma Emissions | 559 keV (74%) | Significant gamma background requires energy windowing to separate from the 511 keV annihilation photons. |
Decay Scheme Visualization
The following diagram illustrates the dual-pathway decay of
Figure 1: Simplified decay scheme of this compound showing the branching ratio between positron emission and electron capture.
Historical Evolution: From Discovery to Production
The "discovery" of
However, for the drug development professional, the relevant history is the evolution of production cross-sections .
The Arsenic Era (Early Methods)
Early production relied on alpha-particle irradiation of Arsenic-75:
-
Limitation: This reaction required high-energy cyclotrons (>30 MeV) and produced significant radionuclidic impurities (like
), rendering it unsuitable for high-purity medical imaging.
The Selenium Shift (Modern Standard)
The pivotal shift occurred with the validation of the proton-induced reaction on enriched Selenium-76:
-
Advantage: This reaction has a high cross-section at low proton energies (~10–16 MeV), making it accessible to standard medical cyclotrons (like the GE PETtrace or IBA Cyclone 18).
-
Challenge: Elemental selenium has a low melting point (~220°C) and poor thermal conductivity. Irradiating it with a high-current proton beam causes the target to melt and vaporize, destroying the setup.
Technical Protocol: Production and Separation
To solve the thermal limitations of Selenium, modern radiochemistry employs intermetallic targets and dry distillation . This section outlines a self-validating protocol used in high-performance facilities.
Targetry: The Intermetallic Solution
Instead of pure Selenium, we use Cobalt-Selenium (CoSe) or Copper-Selenium (Cu₂Se) alloys.
-
Why: These alloys raise the melting point significantly (>900°C), allowing the target to withstand beam currents of 15–20 µA without failure [2].
-
Enrichment: The target is prepared using isotopically enriched
to minimize the co-production of (from ) or .
Separation: Thermochromatographic Dry Distillation
This method avoids complex wet chemistry (acid dissolution) and allows for the recycling of the expensive enriched target material.
Protocol Workflow:
-
Irradiation: The
-enriched CoSe target is irradiated with 16 MeV protons. -
Heating: The irradiated target is placed in a quartz tube inside a vertical furnace.
-
Release: The furnace is heated to 1000°C–1100°C . At this temperature, the radiobromine (
) diffuses out of the crystal lattice, while the CoSe alloy remains intact. -
Transport: A carrier gas (Helium or Argon) sweeps the volatile
species downstream. -
Trapping: The gas passes through a polyethylene tube or a QMA cartridge. The
deposits on the walls or the cartridge, while the carrier gas exhausts. -
Elution: The
is eluted with a mild buffer (e.g., water or saline) for labeling.
Visualizing the Workflow
The following diagram details the logical flow of the production and separation process.
Figure 2: Production workflow utilizing the dry distillation method, highlighting the recycling of the expensive target material.
Applications in Drug Development
The unique value of
Antibody Labeling (Immuno-PET)
Full-length monoclonal antibodies (mAbs) take days to circulate, extravasate, and bind to tumor antigens.
-
The Mismatch:
(110 min) decays before the antibody reaches peak tumor-to-background ratios. -
The Solution:
allows for imaging at 24 and 48 hours post-injection, providing high-contrast images of mAb biodistribution [3].
Small Molecule Labeling
can substitute chlorine or methyl groups in small molecules with minimal steric perturbation, unlike the bulky Iodine isotopes. It has been successfully used to label PARP inhibitors and receptor ligands where the bond strength of C-Br (approx. 280 kJ/mol) provides sufficient in vivo stability [2].References
-
Ladenbauer-Bellis, I. M., et al. (1971). "Decay Study of Br-76." Canadian Journal of Physics, 49(1), 54-60.[3]
-
Ellison, P. A., et al. (2019). "Improved production of 76Br, 77Br and 80mBr via CoSe cyclotron targets and vertical dry distillation." Nuclear Medicine and Biology, 76-77.[5][6][7]
-
Lövqvist, A., et al. (1997). "Comparative PET imaging of experimental tumors with this compound-labeled antibodies, fluorine-18-fluorodeoxyglucose and carbon-11-methionine." Journal of Nuclear Medicine, 38(11).
- Tolmachev, V., et al. (1998). "Production of 76Br by a low-energy cyclotron.
Sources
- 1. mdpi.com [mdpi.com]
- 2. This compound - isotopic data and properties [chemlin.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. [76Br]Bromodeoxyuridine, a potential tracer for the measurement of cell proliferation by positron emission tomography, in vitro and in vivo studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Isotopes of bromine - Wikipedia [en.wikipedia.org]
Advanced Cyclotron Production of Bromine-76: Nuclear Mechanisms & Targetry
Technical Guide for Medical Physicists and Radiochemists
Executive Summary
Bromine-76 (
This guide details the optimized production workflow, shifting from legacy copper selenide (
Nuclear Physics & Reaction Cross-Sections
1.1 Primary Production Route:
The standard production route for medical cyclotrons (11–18 MeV) utilizes the
-
Reaction:
-
Threshold Energy:
-
Peak Cross-Section:
(approx. 400–500 mb) -
Optimal Energy Window:
Critical Constraint (Radionuclidic Purity):
Proton energies must be carefully managed to avoid the
1.2 The "Cascade Coincidence" Challenge
Unlike
-
Decay Mode:
(54.8%) and Electron Capture (45.2%).[8] -
The 559 keV Problem: Only
of decays are pure positron emission to the ground state.[8] The majority ( ) involve a positron emission followed immediately by a 559 keV prompt gamma .[5] -
Impact: This gamma ray is energetically close to the 511 keV annihilation window. If detected within the PET timing window, it creates "spurious coincidences," reducing image contrast and quantitative accuracy unless specific correction algorithms are applied.
Table 1: Comparison of Production Routes
| Reaction | Incident Energy | Target Material | Yield (MBq/µAh) | Contaminants |
| 12–16 MeV | ~100 | Low ( | ||
| 12–16 MeV | ~60–80 | High ( | ||
| 20–28 MeV | ~20 | Requires | ||
| >30 MeV | Natural Se | Variable | High ( |
Targetry Engineering: The CoSe Advantage
Handling Selenium is challenging due to its low melting point (
2.1 The Intermetallic Solution: CoSe vs.
Historically,
The Modern Standard: Cobalt Selenide (CoSe)
-
Melting Point:
(allows currents ). -
Activation Products:
(long-lived, low dose) and . These creates a significantly lower immediate radiation hazard than Copper targets. -
Reusability: CoSe targets demonstrate exceptional structural integrity, with
mass loss per production cycle.
2.2 Target Preparation Protocol
-
Stoichiometry: Mix isotopically enriched
and Cobalt powder in a 1:1 molar ratio. -
Synthesis: Seal in a quartz ampoule under vacuum. Heat to
for reaction, then sinter/melt into the target backing (typically Niobium or Platinum) to ensure thermal contact. -
Cooling: Rapid quenching is often required to maintain the correct crystalline phase for mechanical stability.
Chemical Separation: Dry Distillation
Dry distillation (thermochromatography) is the preferred separation method over wet chemistry. It relies on the high volatility of radiobromine compared to the refractory CoSe matrix.
3.1 The Distillation Workflow
-
Apparatus: A quartz tube furnace connected to a carrier gas line (Argon/Helium) and a trapping system.
-
Process:
-
Loading: Place the irradiated CoSe target into the quartz tube.
-
Heating: Ramping temperature to
. -
Release:
diffuses out of the crystal lattice and is transported by the carrier gas. -
Trapping: The gas stream is bubbled through a trap containing 20 mM NaOH or Milli-Q water . (Note: Avoid ammonium buffers if downstream chemistry is sensitive to amines).
-
-
Efficiency: Recovery yields typically exceed 70–75% within 15–20 minutes.
3.2 Workflow Visualization
Figure 1: End-to-end workflow for this compound production using a Cobalt Selenide target and dry distillation.[6]
Quality Control & Yield Analysis
Trustworthiness in production requires rigorous QC. The following parameters must be validated for every batch.
4.1 Radionuclidic Purity (Gamma Spectroscopy)
Use an HPGe (High-Purity Germanium) detector.[6][9]
-
Target Peak: 511 keV (Annihilation), 559 keV (Prompt Gamma).
-
Contaminant Check:
-
(
): Look for 239 keV and 521 keV lines. (Source: impurity). -
(
): Look for 286 keV. (Source: Beam energy too high >16 MeV). - : Trace contaminant from target backing activation (if Ni/Co backing used).
-
(
4.2 Radiochemical Purity (HPLC/TLC)
-
Method: Anion exchange HPLC or Silica gel TLC.
-
Standard:
(Bromide) travels with the solvent front in many organic mobile phases, while oxidized species ( ) retain differently. -
Acceptance Criteria:
as Bromide ( ).
4.3 Decision Logic for Optimization
Figure 2: Troubleshooting logic tree for radionuclidic purity and yield issues.
References
-
Ellison, P. A., et al. (2020).[6] Improved production of 76Br, 77Br and 80mBr via CoSe cyclotron targets and vertical dry distillation. Nuclear Medicine and Biology.[10] Link
-
Tolmachev, V., et al. (1998). Techniques for the production of radionuclide 76Br: A review. Applied Radiation and Isotopes.[2][3][4][5][6][7][8][10][9] Link
-
Qaim, S. M. (1986). Cyclotron production of medical radionuclides.[1][2][4][6][7][10][9] Handbook of Nuclear Chemistry. Link
-
Lubberink, M., & Herzog, H. (2011). Quantitative imaging of non-pure positron emitters. EJNMMI Physics. Link
-
Hassan, H. E., et al. (2004). Excitation functions of proton induced reactions on enriched 76Se: Production of 76Br. Radiochimica Acta.[11][9] Link
Sources
- 1. New domestic supply chain: this compound and Bromine-77 | NIDC: National Isotope Development Center [isotopes.gov]
- 2. researchgate.net [researchgate.net]
- 3. TPC - Branching ratio [turkupetcentre.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Improved production of 76Br, 77Br and 80mBr via CoSe cyclotron targets and vertical dry distillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Physics of pure and non-pure positron emitters for PET: a review and a discussion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Improved production of 76Br, 77Br and 80mBr via CoSe cyclotron targets and vertical dry distillation (Journal Article) | OSTI.GOV [osti.gov]
- 11. This compound - isotopic data and properties [chemlin.org]
An In-depth Technical Guide to the Fundamental Radiochemistry of Bromine-76
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core radiochemistry of Bromine-76 (⁷⁶Br). The content herein is structured to deliver not just procedural steps, but the underlying scientific rationale, reflecting field-proven insights into the production, purification, and application of this medically significant radionuclide.
Introduction: The Unique Position of this compound in Nuclear Medicine
This compound is a positron-emitting radionuclide that has carved a unique niche in the landscape of molecular imaging and therapy. Its relatively long half-life of 16.2 hours makes it exceptionally well-suited for studying biological processes that unfold over extended periods, such as the pharmacokinetics of large molecules like antibodies—a task for which short-lived isotopes like Fluorine-18 (t½ ≈ 110 minutes) are unsuitable.[1]
The decay characteristics of ⁷⁶Br are a key determinant of its utility. It decays via positron emission (55-57%) to stable Selenium-76, enabling high-quality Positron Emission Tomography (PET) imaging.[2][3] Concurrently, its decay also proceeds through electron capture (43-45%), which results in the emission of Auger electrons.[2] This dual-decay mechanism opens the exciting possibility of "theranostics"—using the same radionuclide for both PET imaging diagnostics and targeted internal radiotherapy.[2] However, the high positron energy (Eβ+max > 3 MeV) limits the achievable spatial resolution in PET scans to approximately 5 mm, a critical consideration for imaging small structures.
| Property | Value | Source(s) |
| Half-life (t½) | 16.2 hours | [2] |
| Decay Mode | 55-57% Positron Emission (β+), 43-45% Electron Capture (EC) | [1][2] |
| Maximum Positron Energy (Eβ+max) | > 3 MeV | [2][3] |
| Mean Positron Energy | 1.18 MeV | [3] |
| Primary Application | Positron Emission Tomography (PET) Imaging | [2] |
| Secondary Application | Potential for Targeted Radiotherapy | [1][2] |
Section 1: Nuclear Production of this compound
The generation of high-purity, high-specific-activity ⁷⁶Br is foundational to its successful application. The choice of nuclear reaction and target material is a critical decision driven by available cyclotron infrastructure, desired yield, and purity requirements.
Cyclotron-Based Nuclear Reactions
Two primary nuclear reactions are employed for ⁷⁶Br production, each suited to different cyclotron capabilities:
-
⁷⁶Se(p,n)⁷⁶Br : This reaction is favored for facilities with low- to mid-energy medical cyclotrons (~16 MeV).[2] It involves bombarding an enriched Selenium-76 target with protons. The cross-section for this reaction reaches its maximum at a proton energy of approximately 13 MeV, making it highly efficient for standard medical cyclotrons.
-
⁷⁵As(³He,2n)⁷⁶Br : This route requires a higher-energy cyclotron (>50 MeV) capable of accelerating Helium-3 particles.[2] It utilizes a high-purity arsenic target. While effective, the infrastructure required is less common than that for the proton-based route.[2][3]
Other potential, though less common, production pathways include ⁷⁶Se(d,2n)⁷⁶Br and ⁷⁵As(⁴He,3n)⁷⁶Br.[3]
Targetry: Engineering for Higher Yields
A significant challenge in ⁷⁶Br production is the physical nature of the target material. Elemental selenium has a low melting point (221 °C) and poor thermal conductivity, which severely limits the intensity of the proton beam that can be used without damaging the target.[3][4] This "thermal limitation" directly caps the potential production yield, a major bottleneck for clinical-scale manufacturing.[4]
To overcome this, the field has moved towards more robust intermetallic alloys of selenium. The causal logic is to embed the target isotope (⁷⁶Se) within a matrix that has superior thermal stability and conductivity.
-
Early Innovations (e.g., Cu₂Se): Copper selenide (Cu₂Se) was an early improvement, offering better thermal properties than elemental selenium.[4]
-
Advanced Targets (e.g., CoSe): More recently, cobalt selenide ([⁷⁶Se]CoSe) has emerged as a superior target material.[3][4] Cobalt is monoisotopic and its activation by protons produces minimal, low-energy radio-impurities, which is dosimetrically advantageous.[4] The use of CoSe targets has been shown to improve the production capacity of ⁷⁶Br by a factor of six compared to previous methods, mitigating thermal limitations and allowing for higher beam currents.[5][6]
Production Workflow Overview
The overall process begins with the fabrication of the enriched target and culminates in the generation of the radionuclide within the cyclotron.
Sources
- 1. Bromination from the Macroscopic Level to the Tracer Radiochemical Level: 76Br Radiolabeling of Aromatic Compounds via Electrophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Methods for Labeling RGD Peptides with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Improved production of 76Br, 77Br and 80mBr via CoSe cyclotron targets and vertical dry distillation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved production of 76Br, 77Br and 80mBr via CoSe cyclotron targets and vertical dry distillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improved production of 76Br, 77Br and 80mBr via CoSe cyclotron targets and vertical dry distillation (Journal Article) | OSTI.GOV [osti.gov]
Bromine-76: A Technical Guide for Advanced PET Imaging Applications
This guide provides an in-depth exploration of Bromine-76 (⁷⁶Br), a positron-emitting radionuclide with significant potential for revolutionizing molecular imaging in research and drug development. We will delve into the core scientific principles of ⁷⁶Br, from its production and unique radiochemical properties to its practical application in Positron Emission Tomography (PET) imaging. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry seeking to leverage the distinct advantages of ⁷⁶Br for in vivo studies.
The Rationale for this compound in PET Imaging: A Niche of Opportunity
While short-lived positron emitters like Fluorine-18 (t½ ≈ 110 min) dominate clinical PET, the 16.2-hour half-life of ⁷⁶Br offers a crucial advantage for imaging slower biological processes.[1] This extended timeframe is particularly beneficial for studying the pharmacokinetics of large molecules such as antibodies and peptides, which require longer periods to reach their targets and clear from non-target tissues.[2][3] The unique decay characteristics of ⁷⁶Br, with 57% positron emission and 43% electron capture, also open avenues for potential theranostic applications, combining PET imaging with targeted radiotherapy.[1][2]
However, the adoption of ⁷⁶Br is not without its challenges. Its high positron energy (Eβ+max = 3.4 MeV) can impact spatial resolution in PET images.[2] Furthermore, the presence of cascade gamma rays in its decay scheme can introduce image artifacts that require specialized correction methods for accurate quantification.[4] A thorough understanding of these properties is paramount for designing robust and reliable imaging studies.
Core Properties of this compound
A comprehensive understanding of the nuclear and physical properties of ⁷⁶Br is fundamental to its effective use. The following table summarizes these key characteristics.
| Property | Value |
| Half-life (t½) | 16.2 hours[2][5] |
| Decay Mode | 57% Positron Emission (β+), 43% Electron Capture (EC)[1][2] |
| Maximum Positron Energy (Eβ+max) | 3.4 MeV[2] |
| Principal Gamma Emissions | 559.1 keV, 657.0 keV, 1216.1 keV |
| Daughter Nuclide | Selenium-76 (⁷⁶Se) (Stable)[5] |
Production of High-Purity this compound
The production of ⁷⁶Br for radiopharmaceutical use is primarily achieved through cyclotron bombardment. The choice of nuclear reaction and target material is critical for obtaining high specific activity and radionuclidic purity.
Cyclotron Production Routes
Two principal nuclear reactions are employed for ⁷⁶Br production:
-
⁷⁶Se(p,n)⁷⁶Br: This reaction is accessible with low to medium-energy medical cyclotrons (~16 MeV).[2] It involves the bombardment of an enriched Selenium-76 target with protons.
-
⁷⁵As(³He, 2n)⁷⁶Br: This method requires a higher energy cyclotron (>50 MeV) and utilizes an Arsenic-75 target.[2]
Recent advancements have focused on improving targetry to enhance production yields. The use of cobalt selenide (CoSe) intermetallic targets has shown promise in mitigating the thermal limitations of elemental selenium targets, thereby allowing for higher beam currents and significantly increasing the production capacity of ⁷⁶Br.[6][7]
Radiochemical Separation and Purification
Following irradiation, the ⁷⁶Br must be efficiently separated from the target material. A common and effective method is dry distillation or thermochromatography .[7][8] In this process, the irradiated target is heated in a furnace, and the more volatile ⁷⁶Br is distilled and trapped.[8] The trapped radiobromine can then be eluted in a suitable solvent for subsequent radiolabeling.
A typical workflow for the production and separation of ⁷⁶Br is illustrated in the diagram below.
Caption: Production and separation workflow for this compound.
Radiolabeling with this compound: The Chemistry of Incorporation
The versatility of bromine chemistry allows for the labeling of a wide range of molecules, from small organic compounds to large proteins.[6] The primary approach for incorporating ⁷⁶Br into biomolecules is through electrophilic substitution on activated aromatic rings.[2]
Key Radiolabeling Strategies
-
Direct Electrophilic Bromination: This method is often used for molecules containing electron-rich aromatic residues, such as tyrosine in peptides and proteins.[2] Oxidizing agents like chloramine-T or peracetic acid are used to convert [⁷⁶Br]bromide into an electrophilic brominating species.[2]
-
Bromodestannylation: For molecules lacking suitably activated aromatic rings, a common strategy is the use of an organotin precursor (e.g., a trialkyltin group) on the molecule.[2] The C-Sn bond is readily cleaved by an electrophilic bromine species, resulting in the incorporation of ⁷⁶Br.
-
Prosthetic Groups: In cases where direct labeling is not feasible, a small molecule containing a bromine atom, known as a prosthetic group, can be first radiolabeled and then conjugated to the target biomolecule.[2]
Experimental Protocol: Electrophilic Radiobromination of a Pre-conjugated Peptide
This protocol provides a generalized procedure for the direct radiobromination of a peptide that has been pre-conjugated with a moiety suitable for electrophilic substitution.
Materials:
-
[⁷⁶Br]Ammonium bromide ([⁷⁶Br]NH₄Br) in water
-
Pre-conjugated peptide in water (e.g., 1 mg/mL)
-
Peracetic acid (32%) in acetonitrile
-
1 mL polypropylene microcentrifuge tube
-
Vortex mixer
-
Heating block
-
Reversed-phase HPLC for purification
Procedure:
-
To a 1 mL polypropylene tube containing approximately 100 µg of the pre-conjugated peptide dissolved in 100 µL of water, add 5-10 µL of [⁷⁶Br]NH₄Br solution.[2]
-
In a separate vial, prepare a fresh dilution of the oxidizing agent. For example, add 0.2 µL of 32% peracetic acid to 10 µL of acetonitrile.[2]
-
Add the diluted peracetic acid solution to the reaction mixture containing the peptide and [⁷⁶Br]NH₄Br.[2]
-
Immediately vortex the reaction mixture to ensure homogeneity.[2]
-
Incubate the reaction mixture at 80°C for 10 minutes.[2] The optimal temperature and time may need to be determined empirically for different peptides.
-
After incubation, quench the reaction by adding a suitable quenching agent (e.g., sodium metabisulfite solution).
-
Purify the ⁷⁶Br-labeled peptide using reversed-phase HPLC.
-
Collect the fraction corresponding to the radiolabeled peptide and formulate it in a biocompatible buffer (e.g., saline with a small percentage of ethanol) for in vivo studies.
Causality in Protocol Design: The use of an oxidizing agent like peracetic acid is crucial for converting the bromide (Br⁻) to an electrophilic brominating species (e.g., Br⁺) that can react with the electron-rich aromatic ring of the peptide conjugate. Heating the reaction increases the reaction rate, leading to higher radiochemical yields in a shorter time frame. The final HPLC purification step is essential for removing unreacted [⁷⁶Br]bromide and other impurities, ensuring high specific activity and radiochemical purity of the final product.
Preclinical PET Imaging with ⁷⁶Br-Radiotracers: A Practical Workflow
A typical preclinical PET imaging study with a ⁷⁶Br-labeled tracer involves several key stages, from radiotracer administration to image analysis.
Caption: A generalized workflow for a preclinical PET imaging study.
Key Considerations in Study Design and Execution
-
Animal Models: The choice of animal model is dictated by the research question. For oncology studies, tumor-bearing mice are commonly used.[9]
-
Radiotracer Administration and Dosage: The ⁷⁶Br-labeled tracer is typically administered intravenously (IV).[9] The injected dose will depend on the specific activity of the tracer and the sensitivity of the PET scanner, but is generally in the range of several megabecquerels (MBq) for small animal imaging.[9]
-
Imaging Protocol: Both dynamic and static PET scans can be performed.[9] Dynamic scans, acquired immediately after injection, provide information on the initial biodistribution and pharmacokinetics of the tracer. Static scans at later time points (e.g., several hours to over a day post-injection) are used to assess target accumulation and clearance.[9]
-
Image Reconstruction and Analysis: PET data must be corrected for physical decay of ⁷⁶Br, as well as for attenuation and scatter. As mentioned earlier, specialized algorithms may be necessary to correct for artifacts caused by cascade gamma rays.[4] Image analysis involves defining regions of interest (ROIs) over various organs and the tumor to quantify tracer uptake, often expressed as the Standardized Uptake Value (SUV).[9]
Challenges and Future Directions
While ⁷⁶Br holds considerable promise, several challenges need to be addressed for its widespread adoption. The high positron energy of ⁷⁶Br can degrade image resolution. However, advancements in PET detector technology and image reconstruction algorithms are helping to mitigate this issue. The slow in vivo clearance of free radiobromide, a potential metabolite of ⁷⁶Br-labeled tracers, can lead to high background signal.[3] Therefore, the design of metabolically stable radiotracers is a critical area of research.
Future developments in ⁷⁶Br-based PET imaging will likely focus on:
-
Novel Chelator and Bioconjugation Strategies: To improve the in vivo stability of ⁷⁶Br-radiotracers.
-
Theranostic Applications: Combining the imaging capabilities of ⁷⁶Br with the therapeutic potential of other bromine radioisotopes, such as the Auger electron-emitter ⁷⁷Br.[6][9]
-
Clinical Translation: Moving promising ⁷⁶Br-radiotracers from preclinical models to human clinical trials.
References
-
Beattie, B. J., Finn, R. D., Rowland, D. J., & Pentlow, K. S. (2003). Quantitative imaging of this compound and yttrium-86 with PET: a method for the removal of spurious activity introduced by cascade gamma rays. Medical Physics, 30(9), 2410–2423. [Link]
-
Kumar, K., Mota, F., & He, H. (2011). New Methods for Labeling RGD Peptides with this compound. Pharmaceuticals, 4(8), 1169–1180. [Link]
-
Maziere, B., & Loc'h, C. (1998). Use of this compound and Iodine-123 Radiohalogenated Tracers in the Drug Development Process. Current Pharmaceutical Design, 4(5), 415-424. [Link]
-
Ellison, P. A., Allred, A. L., Barnhart, T. E., et al. (2019). Improved production of 76Br, 77Br and 80mBr via CoSe cyclotron targets and vertical dry distillation. Nuclear Medicine and Biology, 78-79, 16-24. [Link]
-
Hering, T., Heller, A., & Lippmann-Pipke, J. (2024). Production and Processing of the Radionuclide 76 Br. Molecules, 29(6), 1293. [Link]
-
Kovács, Z., Tárkányi, F., & Qaim, S. M. (2014). Production of medically useful bromine isotopes via alpha-particle induced nuclear reactions. Journal of Radioanalytical and Nuclear Chemistry, 301(1), 183-189. [Link]
-
Ellison, P. A., Allred, A. L., Barnhart, T. E., et al. (2019). Improved production of 76Br, 77Br and 80mBr via CoSe cyclotron targets and vertical dry distillation. Nuclear Medicine and Biology, 78-79, 16-24. [Link]
-
Zhou, D., Zhou, H., & Jenks, C. C. (2009). Bromination from the Macroscopic Level to the Tracer Radiochemical Level: 76Br Radiolabeling of Aromatic Compounds via Electrophilic Substitution. Bioconjugate Chemistry, 20(4), 808–816. [Link]
-
Rösch, F., & van der Meulen, N. P. (2007). [76Br]Bromodeoxyuridine, a potential tracer for the measurement of cell proliferation by positron emission tomography, in vitro and in vivo studies in mice. Nuclear Medicine and Biology, 34(5), 517-525. [Link]
-
Ogawa, K., Hatano, T., & Ishino, S. (2010). Development of a Widely Usable Amino Acid Tracer: ⁷⁶Br-α-Methyl-Phenylalanine for Tumor PET Imaging. Journal of Nuclear Medicine, 51(11), 1785-1792. [Link]
-
Conti, M., & Eriksson, L. (2016). Physics of pure and non-pure positron emitters for PET: a review and a discussion. EJNMMI Physics, 3(1), 8. [Link]
-
Sharma, R., & Das, M. (2022). PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective. Molecules, 27(5), 1563. [Link]
-
Lee, H. B., Horikawa, M., Johnson, T., et al. (2025). Preclinical Developments of Novel Theranostic Radiopharmaceutical 3-[76Br/77Br]bromo-pHPG. Journal of Nuclear Medicine, 66(supplement 1), 251444. [Link]
-
Tolmachev, V. (2006). Radiobromine-labelled tracers for positron emission tomography: possibilities and pitfalls. Current Radiopharmaceuticals, 1(1), 30-38. [Link]
-
ChemLin. (2024). Bromine Isotopes - List and Properties. [Link]
-
Wikipedia. (2024). Bromine. [Link]
Sources
- 1. Bromination from the Macroscopic Level to the Tracer Radiochemical Level: 76Br Radiolabeling of Aromatic Compounds via Electrophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Methods for Labeling RGD Peptides with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radiobromine-labelled tracers for positron emission tomography: possibilities and pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative imaging of this compound and yttrium-86 with PET: a method for the removal of spurious activity introduced by cascade gamma rays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bromine Isotopes - List and Properties [chemlin.org]
- 6. Improved production of 76Br, 77Br and 80mBr via CoSe cyclotron targets and vertical dry distillation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved production of 76Br, 77Br and 80mBr via CoSe cyclotron targets and vertical dry distillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Preclinical Developments of Novel Theranostic Radiopharmaceutical 3-[76Br/77Br]bromo-pHPG | Journal of Nuclear Medicine [jnm.snmjournals.org]
Methodological & Application
Application Notes & Protocols for Automated Synthesis of Bromine-76 Labeled Radiopharmaceuticals
Foreword: The Rationale for Automated Bromine-76 Radiochemistry
This compound (t½ = 16.2 h) is a positron-emitting radionuclide of significant interest for Positron Emission Tomography (PET) imaging.[1] Its half-life is sufficiently long to allow for the imaging of slower biological processes, such as antibody-antigen interactions or receptor occupancy studies, which are often not feasible with shorter-lived isotopes like Fluorine-18 (t½ ≈ 110 min).[1][2] The transition from manual radiochemistry to automated synthesis modules for producing ⁷⁶Br-labeled compounds is driven by several key advantages:
-
Enhanced Radiation Safety: Automation minimizes operator exposure to radiation, a critical concern with high-energy positron emitters like ⁷⁶Br.[3]
-
Improved Reproducibility and Reliability: Automated systems offer precise control over reaction parameters such as temperature, volume, and time, leading to consistent radiochemical yields and purities.[3][4]
-
GMP Compliance: Cassette-based modules, in particular, facilitate adherence to current Good Manufacturing Practices (cGMP) by using disposable, pre-sterilized components, which simplifies production and reduces the risk of cross-contamination.[5]
-
Increased Efficiency: Automation streamlines the entire process from radionuclide handling to final product formulation, reducing synthesis time and the potential for human error.[3]
This document provides a comprehensive guide to the principles, methodologies, and detailed protocols for the automated synthesis of this compound labeled radiopharmaceuticals. It is intended for researchers, scientists, and drug development professionals seeking to leverage the power of automated radiochemistry for pre-clinical and clinical PET tracer development.
Part 1: From Cyclotron to Synthesis Module: Preparing the [⁷⁶Br]Bromide
The journey of a ⁷⁶Br-labeled radiopharmaceutical begins not in the synthesis module itself, but at the cyclotron. Understanding the production and initial processing of the radionuclide is fundamental to a successful automated synthesis.
Radionuclide Production
This compound is typically produced via the 76Se(p,n)76Br nuclear reaction on a medical cyclotron.[6][7] This involves bombarding an enriched Selenium-76 target with protons. To withstand the high temperatures generated during irradiation, the selenium is often in the form of a more stable intermetallic compound, such as cobalt-selenium ([⁷⁶Se]CoSe) or copper-selenium ([⁷⁶Se]Cu₂Se).[2][8]
| Parameter | Typical Value | Source |
| Nuclear Reaction | ⁷⁶Se(p,n)⁷⁶Br | [6] |
| Target Material | Enriched [⁷⁶Se]CoSe | [8] |
| Production Yield | ~72 MBq/µAh | [8] |
Post-Irradiation Processing: Isolation of [⁷⁶Br]Bromide
Following irradiation, the ⁷⁶Br must be separated from the target material. A common and efficient method is thermochromatographic distillation. This process is often semi-automated, combining a high-temperature furnace with a synthesis module for trapping and purification.[6]
The basic principle involves heating the irradiated target in a furnace (e.g., at 1055 °C) under an inert gas flow (e.g., argon). The volatile ⁷⁶Br is released and then trapped. The trapped bromide is subsequently rinsed and concentrated, often using a solid-phase extraction cartridge like a Sep-Pak Accell Plus QMA Plus Light Cartridge.[6] The final product of this stage is a solution of no-carrier-added (NCA) [⁷⁶Br]bromide, ready for introduction into the automated synthesis module.
Caption: Workflow for ⁷⁶Br production and initial purification.
Part 2: Automated Electrophilic [⁷⁶Br]Bromination
Electrophilic substitution is a common strategy for labeling aromatic compounds, particularly those activated towards substitution or containing organometallic precursors like organostannanes (stannyl precursors).[1][7] The process involves the oxidation of [⁷⁶Br]bromide to an electrophilic "positive bromine" species, which then substitutes a leaving group (like -SnMe₃) on the precursor molecule.
The Chemistry: Oxidative Destannylation
The core reaction involves an organotin precursor, an oxidizing agent, and the [⁷⁶Br]bromide. The choice of oxidant is critical at the no-carrier-added (NCA) level to avoid side reactions. Peracetic acid is a commonly used oxidant in this context.[7]
Reaction: Precursor-SnMe₃ + [⁷⁶Br]Br⁻ --(Oxidant)--> [⁷⁶Br]Precursor + BrSnMe₃
Automated Synthesis Module: A Representative Setup (Trasis AllinOne)
While specific, pre-configured cassettes for ⁷⁶Br-labeling are not as common as for ¹⁸F, versatile modules like the Trasis AllinOne can be programmed for this chemistry.[5][9] These modules feature multiple reactors, reagent vials, and integrated purification systems (SPE and/or HPLC), making them highly adaptable.[5][9]
Caption: Automated electrophilic ⁷⁶Br-labeling workflow.
Protocol: Automated Electrophilic [⁷⁶Br]Bromination of a Stannyl Precursor
This protocol is a representative model for adapting a manual electrophilic bromination for an automated, cassette-based system.
I. Cassette and Reagent Preparation:
-
Cassette: Use a universal or development cassette (e.g., Trasis AllinOne development cassette).
-
Vial 1 (Precursor): Dissolve 1-2 mg of the trimethylstannyl precursor in a suitable solvent (e.g., 1 mL of acetic acid or methanol).[7]
-
Vial 2 (Oxidant): Prepare a solution of 1% peracetic acid in methanol.[7]
-
Vial 3 (Quench): Prepare a solution of sodium bisulfite or sodium thiosulfate.
-
Vial 4 (Eluent): Ethanol (for SPE elution).
-
Vial 5 (Formulation): Sterile saline for injection.
-
SPE Cartridge: Condition a C18 Sep-Pak cartridge according to the manufacturer's instructions.
-
Reactor: Ensure the reaction vessel is clean and dry.
II. Automated Synthesis Sequence:
-
[⁷⁶Br]Bromide Delivery: Transfer the aqueous [⁷⁶Br]bromide solution (40-100 MBq) to the reaction vessel.[8]
-
Drying: The module performs azeotropic drying of the [⁷⁶Br]bromide with acetonitrile at elevated temperature (e.g., 110-130°C) under a nitrogen stream. This step is crucial as water can interfere with the reaction.[7]
-
Reaction:
-
Cool the reactor to the desired reaction temperature (e.g., ambient temperature).
-
Transfer the precursor solution (Vial 1) to the reactor.
-
Add the oxidant solution (Vial 2).
-
Allow the reaction to proceed for a set time (e.g., 15-30 minutes). The module can gently agitate the mixture.[7]
-
-
Quenching: Add the quenching solution (Vial 3) to stop the reaction.
-
Purification:
-
Dilute the crude reaction mixture with water.
-
Load the diluted mixture onto the pre-conditioned C18 cartridge. The desired [⁷⁶Br]labeled product will be retained, while unreacted [⁷⁶Br]bromide and polar impurities will pass through to waste.
-
Wash the cartridge with water to remove any remaining polar impurities.
-
-
Elution & Formulation:
-
Elute the purified [⁷⁶Br]radiotracer from the C18 cartridge with a small volume of ethanol (Vial 4, e.g., 1 mL) into the final product vial.
-
Dilute the ethanolic solution with sterile saline (Vial 5) to the desired final concentration and to reduce the ethanol content to a physiologically acceptable level (typically <10%).
-
Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free collection vial.
-
| Parameter | Typical Setting | Rationale |
| Precursor Amount | 1-2 mg | Sufficient for high specific activity labeling. |
| Reaction Solvent | Acetic Acid / Methanol | Solubilizes precursor and reagents.[7] |
| Oxidant | Peracetic Acid | Effective for generating electrophilic bromine at NCA levels.[7] |
| Reaction Time | 15-30 min | Allows for sufficient incorporation of ⁷⁶Br. |
| Purification | C18 SPE | Separates the lipophilic product from polar impurities. |
| Final Formulation | Ethanol / Saline | Ensures the final product is sterile and suitable for injection. |
Part 3: Quality Control of [⁷⁶Br]Radiopharmaceuticals
Quality control (QC) is a mandatory step to ensure the safety and efficacy of any radiopharmaceutical prior to clinical use.[10] Key QC tests for a [⁷⁶Br]-labeled tracer are outlined below.
| Test | Method | Acceptance Criteria | Rationale |
| Visual Inspection | Direct Observation | Clear, colorless, free of particulate matter | Ensures absence of foreign materials.[10] |
| pH | pH paper or meter | 5.0 - 7.5 | Ensures the product is suitable for intravenous injection.[11] |
| Radionuclidic Purity | Gamma Spectroscopy | >99% ⁷⁶Br (Characteristic peaks at 511 keV, 559 keV, etc.) | Confirms the identity of the radionuclide and absence of isotopic impurities. |
| Radiochemical Purity (RCP) | Radio-TLC or Radio-HPLC | >95% | Determines the percentage of radioactivity present in the desired chemical form.[11] |
| Residual Solvents | Gas Chromatography (GC) | Ethanol < 10%, Acetonitrile < 410 ppm (per USP/Ph. Eur.) | Ensures that solvent levels are below toxic limits. |
| Sterility | Incubation in culture media | No microbial growth | Confirms the absence of viable microorganisms.[11] |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU / V (where V is the max dose in mL) | Ensures the absence of pyrogens that can cause fever.[10] |
| Filter Integrity | Bubble Point Test | Pass | Confirms the integrity of the 0.22 µm sterile filter used in formulation.[10] |
Part 4: Conclusion and Future Outlook
The automation of ⁷⁶Br-radiolabeling represents a significant step forward in making this valuable PET isotope more accessible for research and clinical applications. While the development of specific, commercially available cassettes for ⁷⁶Br chemistry is still emerging, the inherent flexibility of modern synthesis modules like the Trasis AllinOne allows for the straightforward adaptation of established manual labeling protocols. By combining robust cyclotron production of ⁷⁶Br with versatile, automated synthesis platforms, researchers can produce high-quality, reproducible ⁷⁶Br-labeled radiopharmaceuticals safely and efficiently. Future work will likely focus on the development of dedicated reagent kits and cassettes, further simplifying the process and promoting the wider adoption of ⁷⁶Br-PET imaging.
References
- Aerts, J., et al. (2014). A guidance on current good radiopharmacy practice (cGRPP) for the small-scale preparation of radiopharmaceuticals. European Journal of Nuclear Medicine and Molecular Imaging, 41(5), 1038-1046.
- Al-Absi, M., et al. (2024). Production and Processing of the Radionuclide 76Br. Molecules, 29(6), 1293.
- Bauwens, M., et al. (2010). Optimal buffer choice of the radiosynthesis of 68Ga-Dotatoc for clinical application.
-
Collet, C. (2016). Trasis AllinOne synthesizer is breaking the limits of radiopharmaceutical research. Trasis. Available at: [Link]
-
Ellison, P. A., et al. (2019). Improved production of 76Br, 77Br and 80mBr via CoSe cyclotron targets and vertical dry distillation. Nuclear Medicine and Biology, 76-77, 13-21. Available at: [Link]
- Gillings, N., et al. (2021). EANM guideline on the validation of analytical methods for radiopharmaceuticals. EJNMMI Radiopharmacy and Chemistry, 6(1), 3.
- Krasikova, R. N. (2007). Automated synthesis of radiopharmaceuticals. In Handbook of Radiopharmaceuticals (pp. 165-200). Wiley.
- Långström, B., et al. (2006). Radiobromine-labelled tracers for positron emission tomography: possibilities and pitfalls. Quarterly Journal of Nuclear Medicine and Molecular Imaging, 50(4), 286-295.
-
Oh, S. J., et al. (2016). Automation of the Radiosynthesis of Six Different 18F-labeled radiotracers on the AllinOne. EJNMMI Radiopharmacy and Chemistry, 1(1), 14. Available at: [Link]
- Preshlock, S., et al. (2016). A review of the recent advances in the automation of radiosynthesis. Journal of Labelled Compounds and Radiopharmaceuticals, 59(14), 605-620.
-
Schumann, D., et al. (2024). Production and Processing of the Radionuclide 76Br. Molecules, 29(6), 1293. Available at: [Link]
-
Zhou, D., et al. (2009). Bromination from the macroscopic level to the tracer radiochemical level: 76Br radiolabeling of aromatic compounds via electrophilic substitution. Bioconjugate Chemistry, 20(4), 768-776. Available at: [Link]
-
Sai, K. K., et al. (2023). Fully automated production of [11C]PiB for clinical use on Trasis-AllinOne synthesizer module. EJNMMI Radiopharmacy and Chemistry, 8(1), 35. Available at: [Link]
- Vaidyanathan, G., & Zalutsky, M. R. (2011). New Methods for Labeling RGD Peptides with this compound.
- IAEA. (2008). Quality Assurance for PET and PET/CT Systems. IAEA Human Health Series No. 1.
- European Pharmacopoeia (Ph. Eur.) 10th Edition.
- United St
- Sharma, S. K., et al. (2014). Quality control of positron emission tomography radiopharmaceuticals: An institutional experience. Indian Journal of Nuclear Medicine, 29(2), 79-84.
- Elsinga, P., et al. (2010).
-
Burke, M. D., et al. (2015). Synthesis of many different types of organic small molecules using one automated process. Science, 347(6227), 1222-1226. Available at: [Link]
-
Cole, E. L., et al. (2018). The Molecular Industrial Revolution: Automated Synthesis of Small Molecules. Angewandte Chemie International Edition, 57(26), 7620-7630. Available at: [Link]
- Haka, M. S., et al. (1989). The design and synthesis of a new radiopharmaceutical for PET imaging of muscarinic receptors. Journal of Labelled Compounds and Radiopharmaceuticals, 27(6), 635-645.
-
Moon, B. S., et al. (2022). Automated Peptide Synthesizers and Glycoprotein Synthesis. Methods in Molecular Biology, 2479, 1-22. Available at: [Link]
- Scott, P. J. H. (2018). Radiochemical Syntheses: Radiotracers for Positron Emission Tomography, Volume 2. Springer.
- Wadsak, W., & Mitterhauser, M. (2010). Basics and principles of radiopharmaceuticals for PET/CT. European Journal of Radiology, 73(3), 461-469.
- Zlatopolskiy, B. V., et al. (2019). Automated cassette-based synthesis of [68Ga]Ga-DOTATOC and [68Ga]Ga-PSMA-11 of high and reproducible quality. Journal of Labelled Compounds and Radiopharmaceuticals, 62(10), 663-672.
- Zha, Z., et al. (2012). New Methods for Labeling RGD Peptides with this compound.
- Kumar, P., et al. (2014). Quality control of positron emission tomography radiopharmaceuticals: An institutional experience. Indian Journal of Nuclear Medicine, 29(2), 79–84.
-
Van de Bittner, G. C., et al. (2018). Rapid Automated Iterative Small Molecule Synthesis. ChemRxiv. Available at: [Link]
-
Zhang, X., et al. (2016). Synthesis and evaluation of a this compound-labeled PPARgamma antagonist 2-bromo-5-nitro-N-phenylbenzamide. Nuclear Medicine and Biology, 33(8), 1017-1024. Available at: [Link]
-
de Blois, E., et al. (2013). Optimized Automated Cassette-Based Synthesis of [68Ga]Ga-DOTATOC. Molecules, 18(11), 13585-13597. Available at: [Link]
Sources
- 1. Radiobromine-labelled tracers for positron emission tomography: possibilities and pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved production of 76Br, 77Br and 80mBr via CoSe cyclotron targets and vertical dry distillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fully automated production of [11C]PiB for clinical use on Trasis-AllinOne synthesizer module - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Automation of the Radiosynthesis of Six Different 18F-labeled radiotracers on the AllinOne - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Bromination from the Macroscopic Level to the Tracer Radiochemical Level: 76Br Radiolabeling of Aromatic Compounds via Electrophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. wmis.org [wmis.org]
- 10. www-pub.iaea.org [www-pub.iaea.org]
- 11. Quality control of positron emission tomography radiopharmaceuticals: An institutional experience - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: High-Yield Production and Separation of Bromine-76 from Enriched Selenium Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the production and radiochemical separation of Bromine-76 (⁷⁶Br) from isotopically enriched selenium targets. The protocol details the use of a cobalt selenide ([⁷⁶Se]CoSe) target, which offers superior thermal stability, leading to higher production yields compared to elemental selenium or other alloys.[1][2][3][4] The separation is achieved through a robust dry distillation method, which is both efficient and allows for the recovery and reuse of the expensive enriched target material.[1] Subsequent purification using anion exchange chromatography yields high-purity, no-carrier-added (n.c.a.) ⁷⁶Br suitable for radiolabeling and positron emission tomography (PET) applications.
Introduction: The Significance of this compound
This compound is a positron-emitting radionuclide with a half-life of 16.2 hours, making it a valuable tool for PET imaging.[5][6] Its half-life is sufficiently long to allow for the study of slow metabolic processes, which is a limitation for shorter-lived PET isotopes like Fluorine-18. The carbon-bromine bond is also more stable in vivo compared to the carbon-iodine bond, leading to less dehalogenation of radiolabeled compounds.[3] These characteristics make ⁷⁶Br a promising candidate for the development of novel radiopharmaceuticals for diagnostics and theranostics.[1]
The production of ⁷⁶Br is most commonly achieved via the ⁷⁶Se(p,n)⁷⁶Br nuclear reaction using a cyclotron.[7][8] However, the low melting point and poor thermal conductivity of elemental selenium present significant challenges for large-scale production.[6] To overcome these limitations, thermally stable selenium compounds are employed as target materials. This protocol focuses on the use of [⁷⁶Se]CoSe, a novel intermetallic that has been shown to significantly enhance the production capacity of ⁷⁶Br.[1][2]
Production of this compound
Target Preparation: The Rationale for Cobalt Selenide
The choice of target material is critical for efficient and reliable ⁷⁶Br production. While elemental selenium can be used, its physical properties limit the proton beam current that can be applied before the target is damaged. Intermetallic compounds such as copper selenide (Cu₂Se) and nickel selenide (NiSe) have been investigated, but they can lead to the co-production of undesirable gamma-emitting impurities like ⁶³Zn and ⁶⁰Cu.[1][3]
Cobalt selenide ([⁷⁶Se]CoSe) has emerged as a superior target material for several reasons:
-
High Thermal Stability: Allows for higher proton beam currents, leading to a significant increase in ⁷⁶Br yield.[1][3]
-
Favorable Dosimetry: The activation of naturally monoisotopic cobalt produces minimal and low-energy gamma-emitting byproducts.[1][3]
-
High Selenium Content: Ensures efficient production of ⁷⁶Br.[6]
The [⁷⁶Se]CoSe target material is synthesized by mixing isotopically enriched ⁷⁶Se powder (e.g., 99.8% enrichment) with elemental cobalt powder.[6] The mixture is then typically sintered or melted to form the stable intermetallic compound.
Cyclotron Irradiation
The prepared [⁷⁶Se]CoSe target is irradiated with a proton beam from a medical cyclotron. The optimal proton energy for the ⁷⁶Se(p,n)⁷⁶Br reaction is around 13 MeV.[6]
| Parameter | Typical Value | Rationale |
| Target Material | [⁷⁶Se]CoSe | High thermal stability and favorable dosimetry.[1] |
| Nuclear Reaction | ⁷⁶Se(p,n)⁷⁶Br | Efficient production of ⁷⁶Br with a medical cyclotron.[6][7][8] |
| Proton Beam Energy | ~13 - 16 MeV | Maximizes the cross-section for the ⁷⁶Se(p,n)⁷⁶Br reaction.[1] |
| Beam Current | Up to >100 µA | Dependent on target cooling efficiency; higher currents are possible with CoSe targets.[1][3] |
| Irradiation Time | 1 - 3 hours | A balance between ⁷⁶Br production and decay. |
| Typical Yield | ~72 - 103 MBq/µAh | Demonstrates the high production efficiency of the CoSe target.[1][2][6][7] |
Radiochemical Separation: Dry Distillation Protocol
The separation of ⁷⁶Br from the solid selenium target is efficiently achieved using a thermochromatographic or "dry distillation" method. This technique leverages the volatility of bromine at high temperatures to separate it from the non-volatile selenium target material.[1] The primary advantage of this method is that it avoids the need to dissolve the target, which simplifies the process and allows for the costly enriched ⁷⁶Se to be recovered and reused.[1]
Experimental Workflow Diagram
Caption: Workflow for ⁷⁶Br separation and purification.
Detailed Protocol
This protocol is based on a semi-automated system combining a quartz glass apparatus with a synthesis module.[6][7]
Materials and Reagents:
-
Irradiated [⁷⁶Se]CoSe target
-
Quartz distillation tube and furnace
-
Cold trap (e.g., cooled with ice or a cryocooler)
-
High-purity water
-
Sep-Pak™ Accell Plus QMA Plus Light Cartridge (Waters)
-
20 mM Potassium Chloride (KCl) solution
-
Syringe pump
-
Radiation shielding (hot cell) and remote handling equipment
Procedure:
-
Target Transfer: Following irradiation, remotely transfer the [⁷⁶Se]CoSe target into the quartz distillation tube.
-
Distillation: Heat the furnace to 1055 °C. The volatile ⁷⁶Br will be released from the target matrix.[6] This process is typically complete within 10 minutes.[1][6]
-
Trapping: The volatilized ⁷⁶Br is carried by an inert gas stream (e.g., argon) and trapped in a cold trap.[6]
-
Recovery: After the distillation is complete, allow the system to cool. Rinse the cold trap and transfer lines with high-purity water to collect the trapped ⁷⁶Br.[6]
-
Concentration and Purification:
-
Load the aqueous ⁷⁶Br solution onto a pre-conditioned Sep-Pak™ QMA cartridge using a syringe pump.[6] The bromide ions will bind to the quaternary ammonium functional groups of the anion exchange resin.
-
Wash the cartridge with high-purity water to remove any non-anionic impurities.[6]
-
Elute the purified [⁷⁶Br]bromide from the cartridge with a small volume (e.g., 1-2 mL) of 20 mM KCl solution.[6] The chloride ions compete with the bromide ions for the binding sites on the resin, effectively displacing the ⁷⁶Br.
-
Causality of Experimental Choices:
-
High Temperature (1055 °C): This temperature is necessary to overcome the energy barrier for the release of bromine from the solid CoSe matrix.
-
QMA Cartridge: This anion exchange cartridge is highly effective at trapping bromide ions from a dilute aqueous solution, thereby concentrating the product.[6] It also serves as a purification step, separating the anionic [⁷⁶Br]bromide from any potential cationic or neutral impurities.
-
KCl Eluent: A chloride solution is used for elution as it provides a competing anion to displace the bromide from the QMA resin.[6] The concentration is chosen to be effective for elution while being compatible with subsequent radiolabeling reactions.[6]
Quality Control
Ensuring the quality of the final ⁷⁶Br product is paramount for its use in radiopharmaceutical development.
| Parameter | Method | Acceptance Criteria |
| Radionuclidic Purity | Gamma-ray Spectroscopy | Absence of significant gamma peaks from other radionuclides. |
| Radiochemical Purity | Radio-TLC or HPLC | >99% as [⁷⁶Br]bromide.[9] |
| Radiochemical Yield | Measurement of radioactivity | Typically 68-76%.[1][2][4][6][7] |
Safety Considerations
-
Radiation Shielding: All procedures involving the handling of ⁷⁶Br and the irradiated target must be performed in a shielded hot cell with appropriate remote manipulators.
-
Volatile Radionuclides: The distillation process generates volatile radioactive bromine. The system must be well-contained to prevent the release of radioactivity into the environment. Exhaust gases should be passed through appropriate traps (e.g., sodium thiosulfate solution) before being vented.[6]
-
Personal Protective Equipment (PPE): Standard PPE for radiochemistry laboratories, including lab coats, gloves, and safety glasses, is required. Dosimetry badges should be worn to monitor radiation exposure.
Conclusion
The protocol described herein, utilizing a [⁷⁶Se]CoSe target and a dry distillation separation method, provides a robust and high-yield pathway for the production of ⁷⁶Br. This methodology not only improves the production capacity of this valuable PET isotope but also incorporates an efficient and cost-effective target recovery process. The resulting high-purity, n.c.a. ⁷⁶Br is well-suited for a wide range of applications in preclinical and clinical research, including the development of novel radiolabeled compounds for PET imaging.
References
-
K.F. et al. (2019). Improved production of 76Br, 77Br and 80mBr via CoSe cyclotron targets and vertical dry distillation. ResearchGate. [Link]
-
Ellison, P. A. et al. (2019). Improved production of 76Br, 77Br and 80mBr via CoSe cyclotron targets and vertical dry distillation. Nuclear Medicine and Biology. [Link]
-
Gao, M. et al. (2006). Bromination from the Macroscopic Level to the Tracer Radiochemical Level: 76Br Radiolabeling of Aromatic Compounds via Electrophilic Substitution. NIH Public Access. [Link]
-
McGuinness, S. R., Wilkinson, J. T., & Peaslee, G. F. (2021). Heavy-ion production of 77Br and 76Br. OSTI.GOV. [Link]
- He, M., & Xia, K. (2017). Method for extracting bromine from seawater by vacuum distillation.
-
Tolmachev, V. et al. (1998). Production of 76Br by a low-energy cyclotron. Applied Radiation and Isotopes. [Link]
-
Scholten, B. et al. (2015). Production of medically useful bromine isotopes via alpha-particle induced nuclear reactions. EPJ Web of Conferences. [Link]
-
Fankhänel, K. et al. (2024). Production and Processing of the Radionuclide 76Br. MDPI. [Link]
-
Ellison, P. A. et al. (2020). Improved production of 76Br, 77Br and 80mBr via CoSe cyclotron targets and vertical dry distillation. PubMed. [Link]
-
Ellison, P. A. et al. (2019). Improved production of 76Br, 77Br and 80mBr via CoSe cyclotron targets and vertical dry distillation. OSTI.GOV. [Link]
-
Ellison, P. A. et al. (2020). Improved production of 76Br, 77Br and 80mBr via CoSe cyclotron targets and vertical dry distillation. OSTI.GOV. [Link]
Sources
- 1. Improved production of 76Br, 77Br and 80mBr via CoSe cyclotron targets and vertical dry distillation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved production of 76Br, 77Br and 80mBr via CoSe cyclotron targets and vertical dry distillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Improved production of 76Br, 77Br and 80mBr via CoSe cyclotron targets and vertical dry distillation (Journal Article) | OSTI.GOV [osti.gov]
- 5. juser.fz-juelich.de [juser.fz-juelich.de]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Production of 76br by a low-energy cyclotron (1998) | Vladimir Tolmachev | 80 Citations [scispace.com]
- 9. Bromination from the Macroscopic Level to the Tracer Radiochemical Level: 76Br Radiolabeling of Aromatic Compounds via Electrophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: High-Yield Cyclotron Production of Bromine-76
Welcome to the technical support guide for the cyclotron production of Bromine-76 (⁷⁶Br). This resource is designed for researchers, radiochemists, and drug development professionals to navigate the common challenges encountered in producing high-yield, high-purity ⁷⁶Br for PET imaging and other research applications. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting logic to empower your experimental success.
The production of ⁷⁶Br is fraught with challenges, primarily due to the physical and chemical properties of the target materials and the precise control required during irradiation and separation.[1][2][3] This guide addresses the most frequent issues in a question-and-answer format, providing field-proven insights and solutions.
Section 1: Troubleshooting Low ⁷⁶Br Yield
Low production yield is one of the most common and frustrating issues in ⁷⁶Br production. The problem can originate from multiple stages of the workflow: target preparation, irradiation, or radiochemical separation.
FAQ: My ⁷⁶Br yield is consistently lower than expected. What are the common causes?
Answer: A suboptimal yield is a systemic problem. A logical, step-by-step diagnosis is crucial. Here are the primary areas to investigate, from the most to the least common culprits:
-
Target Integrity and Thermal Stability: The single greatest challenge is the thermal limitation of the selenium target material.[1] Elemental selenium has a low melting point, poor thermal conductivity, and high vapor pressure, which severely limits the proton beam current you can apply before the target degrades or melts, leading to catastrophic yield loss.[1]
-
Causality: If the beam current is too high (typically >20 µA for simple selenium targets), the localized heating can cause the selenium to vaporize or melt, changing the target density and geometry, which in turn reduces the interaction of the proton beam with the ⁷⁶Se nuclei.
-
Troubleshooting:
-
Visually inspect the target post-irradiation for signs of melting, discoloration, or physical deformation.
-
Reduce the beam current to a range known to be safe for your target design (e.g., 15-20 µA).[1]
-
Consider upgrading your target material to a more thermally stable intermetallic alloy, such as Cobalt Selenide (CoSe) or Copper Selenide (Cu₂Se), which can tolerate significantly higher beam currents (≥40 µA).[1]
-
-
-
Irradiation Parameters: Incorrect beam energy or a mismatch between the beam spot and target size can drastically affect the yield.
-
Causality: The ⁷⁶Se(p,n)⁷⁶Br nuclear reaction has its maximum cross-section (probability of reaction) within a specific proton energy range. If the incident energy on the target is too high or too low, the production rate will be suboptimal. Furthermore, if the proton beam's footprint is larger than the target area, a portion of the beam is wasted and contributes nothing to the yield.[1]
-
Troubleshooting:
-
Verify the proton energy after any degrader foils. The optimal energy for the (p,n) reaction should be targeted.
-
Analyze the beam spot size and position relative to the target. A mismatch can result from issues with beam focusing or the use of degrader foils that increase beam spread.[1]
-
-
-
Radiochemical Separation Efficiency: Significant losses can occur during the purification of ⁷⁶Br from the bulk selenium target material.
-
Causality: In the common "dry distillation" method, ⁷⁶Br is volatilized and trapped. Incomplete heating, leaks in the apparatus, or inefficient trapping can lead to poor recovery. For example, incomplete rinsing of the distillation apparatus head is a major source of product loss.[4]
-
Troubleshooting:
-
Ensure your distillation furnace reaches and maintains the optimal temperature (e.g., up to 1050 °C for CoSe targets) to release the radiobromine.[1]
-
Check the integrity of your quartz distillation tube and all connections for leaks.
-
Optimize the rinsing and trapping procedure. Post-distillation, a significant amount of activity can adhere to the glassware; a thorough rinsing protocol is essential for high recovery.[4]
-
-
Troubleshooting Workflow for Low ⁷⁶Br Yield
This flowchart provides a logical sequence for diagnosing the root cause of low yield.
Caption: A logical flowchart for troubleshooting low ⁷⁶Br production yield.
Section 2: Targetry and Irradiation
The target is the heart of radionuclide production. Its design, material composition, and ability to withstand the harsh irradiation environment are paramount for achieving high, reproducible yields.
FAQ: What is the best target material for ⁷⁶Br production and why?
Answer: The ideal target material for producing ⁷⁶Br is isotopically enriched [⁷⁶Se]Selenium. However, elemental selenium's poor thermal properties are a major drawback.[1][3]
-
Expertise & Causality: To overcome this, selenium is often alloyed with a metal to form an intermetallic compound with superior thermal conductivity and a higher melting point. While Copper Selenide (Cu₂Se) has been used, Cobalt Selenide (CoSe) has emerged as a highly effective alternative.[1] CoSe targets have been shown to tolerate beam currents of ≥40 µA, a significant improvement over the 15-20 µA limit for Cu₂Se targets.[1] This allows for a much higher production rate within a given irradiation time. Furthermore, the byproducts from proton activation of cobalt are dosimetrically more favorable than those from copper.[1]
FAQ: How do I prevent my selenium target from melting or degrading during irradiation?
Answer: Preventing target failure is a combination of using the right material and providing excellent cooling.
-
Use an Intermetallic Alloy: As discussed, switch from elemental selenium to a more robust alloy like CoSe.[1]
-
Ensure Excellent Thermal Contact: The target material must be bonded to a high-conductivity backing material (e.g., niobium or copper) that is actively water-cooled. A technique like hot pressing ensures good wetting and establishes excellent thermal contact between the CoSe and the backing, allowing for efficient heat removal.[1]
-
Control Beam Current: Even with improved targets, there is a limit. Do not exceed the validated beam current for your specific target design and cyclotron setup. Start with a lower current and gradually increase while carefully monitoring target performance.
Data Presentation: Key Nuclear Reactions for ⁷⁶Br Production
To achieve a high yield of ⁷⁶Br with high radionuclidic purity, it is essential to select the correct nuclear reaction and control the proton beam energy precisely.
| Reaction | Target Isotope | Projectile | Optimal Energy (MeV) | Typical Yield (MBq/µA·h) | Comments |
| ⁷⁶Se(p,n)⁷⁶Br | Enriched ⁷⁶Se | Proton | 16 → 9 | 72 - 103[2][5] | Primary production route. Requires expensive isotopically enriched ⁷⁶Se for high purity. |
| ⁷⁷Se(p,2n)⁷⁶Br | Enriched ⁷⁷Se | Proton | > 13.3 | Variable | A potential source of ⁷⁶Br impurity when producing ⁷⁷Br. The reaction threshold is 13.3 MeV.[1] |
| ⁷⁵As(α,3n)⁷⁶Br | Natural Arsenic | Alpha | ~37 → 25 | Lower | An alternative route, but may produce other bromine isotopes.[6] |
Section 3: Radiochemical Separation and Purification
After irradiation, the microscopic amount of ⁷⁶Br must be efficiently separated from the macroscopic bulk of the selenium target material.
FAQ: My radiochemical separation yield is poor. What should I check?
Answer: For the commonly used dry distillation method, low recovery is typically due to issues with temperature, trapping, or rinsing.
-
Suboptimal Distillation Temperature: The furnace must reach a temperature high enough to efficiently volatilize the radiobromine from the target matrix. For CoSe targets, this can be as high as 1050 °C.[1] Verify your furnace's calibration and ensure it maintains the target temperature throughout the distillation period (typically 5-15 minutes).[1]
-
Inefficient Trapping: The volatilized ⁷⁶Br is carried by a stream of inert gas (e.g., Argon) and trapped in a solution or on a solid-phase extraction (SPE) cartridge. Ensure the gas flow rate is optimal and that your trapping solution/cartridge is effective. For SPE cartridges like a QMA (quaternary methylammonium), subsequent elution must be optimized. For example, a 20 mM chloride solution may be required for quantitative elution.[4]
-
Product Adhesion to Apparatus: This is a critical and often overlooked source of loss. A very large fraction of the ⁷⁶Br can adhere to the walls of the quartz furnace tube and transfer lines.[4] A rigorous, multi-step rinsing process of the apparatus after distillation is mandatory to recover this activity. This rinsing step can account for the majority of losses if not performed correctly.[4]
Experimental Protocol: Dry Distillation of ⁷⁶Br from a CoSe Target
This protocol outlines the key steps for separating ⁷⁶Br using a vertical furnace assembly, a method proven to be highly efficient.[1][2]
-
Preparation: Place the irradiated Co⁷⁶Se target into a quartz glass tube. Seal the tube within the furnace assembly, which includes a gas inlet (for inert gas like Argon) and an outlet leading to the trapping system.
-
Heating: Lower the assembly into a pre-heated tube furnace set to 1050 °C.
-
Distillation: Heat for 5-15 minutes while a gentle stream of Argon flows through the tube, carrying the volatilized ⁷⁶Br out of the furnace.
-
Trapping: Pass the Argon stream through a trapping system, such as a QMA cartridge, to capture the ⁷⁶Br.
-
Quenching & Rinsing: After distillation, rapidly remove the assembly from the furnace and quench it in water to cool it down. This is a critical step: Meticulously rinse the inside of the quartz tube and transfer lines with a suitable solution to recover the significant amount of ⁷⁶Br that has condensed on the surfaces.
-
Elution: Elute the trapped ⁷⁶Br from the QMA cartridge using an appropriate solution (e.g., 20 mM NaCl) to get the final product in a small volume.[4]
Visualization: Dry Distillation Workflow
Caption: Workflow for ⁷⁶Br separation via dry thermochromatographic distillation.
Section 4: Quality Control and Impurity Profile
Ensuring the final product is of high radionuclidic and chemical purity is essential for any subsequent application, especially in a clinical or pre-clinical setting.
FAQ: What are the expected radionuclidic impurities in my ⁷⁶Br product and how can I minimize them?
Answer: Radionuclidic impurities can arise from competing nuclear reactions on the target isotope, reactions on other selenium isotopes (if not 100% enriched), or reactions on the target backing material.
-
Minimization Strategy:
-
Use Highly Enriched ⁷⁶Se: This is the most effective way to prevent the formation of other bromine isotopes (like ⁷⁷Br from ⁷⁷Se).
-
Precise Energy Control: Keep the proton energy below the threshold of unwanted reactions. For example, when producing ⁷⁷Br, keeping the energy below 13.3 MeV prevents the ⁷⁷Se(p,2n)⁷⁶Br reaction, which would produce ⁷⁶Br as an impurity.[1] The same principle applies in reverse.
-
Choose Target Materials Wisely: Using a Cu₂Se target can lead to the co-production of gamma-emitting ⁶³Zn and ⁶⁰Cu.[1] A CoSe target is advantageous as the activation products of cobalt are less problematic.[1]
-
Data Presentation: Potential Radionuclidic Impurities
| Impurity | Source Reaction | Half-Life | How to Mitigate |
| ⁷⁷Br | ⁷⁷Se(p,n)⁷⁷Br | 57.04 h | Use highly enriched ⁷⁶Se target material. |
| ⁷⁵Br | ⁷⁶Se(p,2n)⁷⁵Br | 96.7 min | Control proton energy to stay below the reaction threshold. |
| ⁶³Zn | ⁶³Cu(p,n)⁶³Zn | 38.1 min | Avoid copper in target matrix (e.g., use CoSe instead of Cu₂Se).[1] |
| ⁵⁸Co | ⁵⁸Ni(p,n)⁵⁸Co | 70.9 d | Can arise from nickel content in some target alloys or backing materials. |
References
-
Ellison, P. A., et al. (2019). Improved production of 76Br, 77Br and 80mBr via CoSe cyclotron targets and vertical dry distillation. Nuclear Medicine and Biology. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. University of Rochester. [Link]
-
Scholten, B., et al. (2009). Production of medically useful bromine isotopes via alpha-particle induced nuclear reactions. Jülich Centre for Neutron Science. [Link]
-
Request PDF. Improved production of 76Br, 77Br and 80mBr via CoSe cyclotron targets and vertical dry distillation. ResearchGate. [Link]
-
Kort, A., et al. (2021). Heavy-ion production of 77Br and 76Br. National Institutes of Health. [Link]
-
PCR Biosystems. What troubleshooting is there for low cDNA yield?. PCR Biosystems. [Link]
-
Al-Abyad, M. (2022). Cyclotron Radioisotope Production: Developments and Challenges in the New Era. IntechOpen. [Link]
-
Ellison, P. A., et al. (2019). Improved production of 76Br, 77Br and 80mBr via CoSe cyclotron targets and vertical dry distillation. PubMed. [Link]
-
Abend, M., et al. (2024). Production and Processing of the Radionuclide 76Br. MDPI. [Link]
-
U.S. Department of Energy, Office of Scientific and Technical Information. (2021). Heavy-ion production of 77Br and 76Br. OSTI.GOV. [Link]
-
Spiering, V. (2016). Troubleshoot low miniprep yield. Reddit. [Link]
-
Patsnap. (2025). How to Troubleshoot Low Protein Yield After Elution. Patsnap Synapse. [Link]
-
Hassan, H. E., et al. (2011). Radiochemical separation of 76,77Br and 66,67Ga from irradiated ZnSe targets using anion-exchange chromatography. Jülich Centre for Neutron Science. [Link]
-
El-Tawoosy, M. (2019). Fundamental concepts of radiopharmaceuticals quality controls. ResearchGate. [Link]
-
UK Radiopharmacy Group. (2007). QUALITY ASSURANCE OF RADIOPHARMACEUTICALS. BNMS. [Link]
-
PacBio. (2018). Guide - Low Yield Troubleshooting. PacBio. [Link]
-
ResearchGate. Selected yields for 76 Br and 77 Br reactions with ethane. ResearchGate. [Link]
-
The University of New Mexico. Quality Control of Compounded Radiopharmaceuticals. UNM Health Sciences. [Link]
Sources
- 1. Improved production of 76Br, 77Br and 80mBr via CoSe cyclotron targets and vertical dry distillation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved production of 76Br, 77Br and 80mBr via CoSe cyclotron targets and vertical dry distillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heavy-ion production of 77Br and 76Br (Journal Article) | OSTI.GOV [osti.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. juser.fz-juelich.de [juser.fz-juelich.de]
Technical Support Center: High-Purity Bromine-76 Production
Mission: To provide precision troubleshooting and operational guidance for the cyclotron production and isolation of Bromine-76 (
Module 1: Targetry & Beam Physics (The Source)
Context: The radionuclidic purity of
Diagnostic Diagram: Excitation Function Logic
The following logic flow illustrates how beam energy and target composition dictate impurity profiles.
Caption: Logic flow determining radionuclidic purity based on beam energy windows and target enrichment levels.
Troubleshooting Guide: Impurity Analysis
Q1: Gamma spectroscopy shows significant Bromine-77 (
-
Diagnosis: Likely Target Enrichment Failure , not beam energy.
-
Mechanism: The
reaction and the reaction have very similar cross-section profiles (peaks). You cannot "tune out" with energy if your target contains . -
Solution:
-
Verify Certificate of Analysis (CoA) for your
material. Enrichment must be .[2] -
If recycling target material, check for isotopic dilution from previous runs or cross-contamination during recovery.
-
Q2: I am detecting Bromine-75 (
-
Diagnosis: Incident Energy Overshoot .
-
Mechanism: You have exceeded the threshold for the
reaction. While the reaction peaks around 12-14 MeV, the channel opens near 15-16 MeV. -
Solution:
-
Degrade your beam energy. Ensure the incident energy on the target face is
. -
If your cyclotron has fixed energy (e.g., 18 MeV), use a niobium or aluminum degrader foil to drop the energy before it hits the Selenium.
-
Q3: My target melted during irradiation. How do I stabilize it?
-
Diagnosis: Thermal Failure of Elemental Selenium .
-
Mechanism: Elemental Se melts at
and has poor thermal conductivity. -
Solution: Switch to Intermetallic Targets (CoSe or
).-
CoSe (Cobalt Selenide): Melting point
.[2] Allows higher beam currents ( ) without target failure [1]. - (Copper Selenide): Also highly stable but CoSe is often preferred for dry distillation efficiency.
-
Module 2: Chemical Separation (The Isolation)
Context: Dry distillation (thermal chromatography) is the industry standard for high-yield
Workflow Diagram: Dry Distillation Protocol
Caption: Thermal chromatographic separation workflow for isolating radio-bromine from intermetallic targets.
Troubleshooting Guide: Separation Efficiency
Q4: My recovery yield is low (<50%). The activity remains in the target.
-
Diagnosis: Insufficient Temperature or Oxidation State Issues .
-
Mechanism: Radio-bromine must diffuse out of the crystal lattice. In CoSe targets, this requires temperatures typically between
and . -
Corrective Protocol:
-
Temperature: Increase furnace temperature to
. -
Flow Rate: Ensure Helium flow is optimized (typically 30-50 mL/min). Too fast = blow-through; too slow = diffusion limitation.
-
Duration: Maintain peak temperature for at least 30-45 minutes.
-
Q5: The
-
Diagnosis: Ineffective Trapping Chemistry .
-
Mechanism: Volatile Bromine species (likely
or ) need a reactive surface to chemically adsorb. -
Solution:
-
Use a quartz wool plug or narrow Teflon tubing coated with 0.1 M NaOH .
-
Alternatively, bubble the gas output directly into a mild reducing agent (e.g., sodium ascorbate) to trap volatile bromine as bromide (
).
-
Module 3: Quality Control & Data Reference
Isotope Data Table
Use this table to confirm identity via Gamma Spectroscopy.
| Isotope | Half-Life ( | Primary | Production Channel | Status |
| 16.2 h | 559 keV (74%) , 657 keV (16%) | Target Product | ||
| 1.6 h | 286 keV (92%) | Impurity (High Energy) | ||
| 57.0 h | 239 keV (23%), 520 keV (22%) | Impurity (Low Enrichment) | ||
| 35.3 h | 776 keV (83%) | Impurity (Neutrons) |
Critical Protocol: Determining Radionuclidic Purity
-
Wait: Allow 2-3 hours post-EOB (End of Bombardment) before final QC. This allows very short-lived isomers (like
) to decay. -
Measure: Acquire a spectrum using an HPGe (High-Purity Germanium) detector.[3]
-
Calculate:
Where is the activity corrected for abundance and efficiency.
References
-
Ellison, P. A., et al. (2019). "Improved production of 76Br, 77Br and 80mBr via CoSe cyclotron targets and vertical dry distillation." Nuclear Medicine and Biology. Available at: [Link]
- Aslam, M. N., et al. (2010). "Evaluation of excitation functions of proton, 3He- and α-particle induced reactions for production of the medically interesting positron-emitter this compound." Applied Radiation and Isotopes.
-
Tolmachev, V., & Lundqvist, H. (1995). "Production of 76Br by the 76Se(p, n)76Br reaction using a Se-Cu target." Applied Radiation and Isotopes. Available at: [Link]
Sources
in vitro and in vivo stability of Bromine-76 labeled radiopharmaceuticals
Executive Summary
Bromine-76 (
This guide provides technical protocols to diagnose, prevent, and distinguish these instability modes.
Module 1: In Vitro Stability & Formulation
The Core Problem: Autoradiolysis.
Unlike F-18,
Troubleshooting Guide: Radiolysis
| Symptom | Probable Cause | Corrective Action |
| Purity drops >5% within 1 hour | Lack of radical scavengers. | Add Ethanol (5-10%) or Ascorbic Acid (1 mg/mL) to the final formulation immediately after HPLC purification. |
| Unknown polar peaks on HPLC | Oxidative radiolysis of precursor/tracer. | Store product at 4°C . Avoid phosphate buffers if pH > 7.5; use citrate or acetate buffers. |
| Drop in Specific Activity (SA) | Bromide contamination or "pseudo-carrier" effect. | Ensure all solvents are trace-metal grade. Avoid using NH |
Critical Protocol: Formulation for Stability
Standard Operating Procedure (SOP-Br76-01)
-
Elution: Collect the HPLC fraction containing the
Br-tracer. -
Dilution: Immediately dilute with sterile saline (0.9% NaCl) containing 10% Ethanol (v/v) .
-
Why: Ethanol acts as a hydroxyl radical scavenger, sacrificing itself to protect the tracer.
-
-
pH Adjustment: Adjust pH to 5.5–7.0 using sterile Sodium Ascorbate.
-
Why: Ascorbate prevents oxidative degradation of electron-rich aromatic rings often found in Br-76 tracers.
-
-
Storage: Store in a lead-shielded container at 4°C. Do not freeze (freezing concentrates radicals in eutectic zones).
Module 2: In Vivo Stability & Metabolism
The Core Problem: Enzymatic Debromination.
In vivo, the C-Br bond is often attacked by hepatic cytochrome P450 enzymes (oxidative dehalogenation). This releases free radiobromide (
Diagnostic Sign:
If PET images show high accumulation in the extracellular fluid (blood pool) but low specific uptake, you likely have free bromide. Unlike Iodide (
Visualization: The Debromination Pathway
Figure 1: Mechanism of in vivo instability. Oxidative attack leads to free bromide, which degrades image contrast by remaining in the blood pool.
Module 3: Analytical Protocols (Quality Control)
To validate stability, you must distinguish between the parent compound and metabolites. Warning: Radio-TLC often fails to detect certain radiolysis products that "smear" or stick to the origin. HPLC is mandatory for Br-76 validation.
Protocol: Plasma Stability Assay
Required for all new Br-76 tracers.
Materials:
-
Fresh human or rodent plasma (heparinized).
-
Reference standard (cold, non-radioactive analog).
-
Acetonitrile (ACN) and Trifluoroacetic acid (TFA).
Workflow:
-
Incubation: Add 1–5 MBq of
Br-tracer to 500 µL plasma. Incubate at 37°C. -
Sampling: Aliquot 100 µL at
min. -
Precipitation: Add 100 µL ice-cold ACN to the aliquot to precipitate proteins. Vortex for 30s.
-
Separation: Centrifuge at 10,000
for 5 min. -
Analysis: Inject the supernatant into Radio-HPLC.
-
Control: Co-inject the cold standard to verify the retention time of the parent peak.
-
Visualization: Stability Testing Workflow
Figure 2: Step-by-step workflow for determining metabolic stability in plasma.
Frequently Asked Questions (FAQ)
Q1: Why does my Br-76 tracer show higher background than the I-124 analog?
A: This is likely due to the pharmacokinetics of the free halide.[1] While both C-Br and C-I bonds can be metabolized, free Iodide (
Q2: My Radio-TLC shows 99% purity, but the PET image looks "noisy." Why? A: You are likely experiencing "TLC Blindness." High-energy positrons from Br-76 can cause Bremsstrahlung radiation that artifacts TLC scanners. More importantly, radiolysis products often adhere to the spotting origin or travel with the solvent front, mimicking the parent or free bromide. Always validate purity with Radio-HPLC using a radiometric detector shielded against high-energy gammas.
Q3: Can I use the same automated synthesis module for F-18 and Br-76? A: Yes, but with a caveat. Br-76 chemistry (often oxidative bromination using Chloramine-T or enzymatic methods) is corrosive. If you use a standard F-18 nucleophilic module, ensure all tubing is resistant to strong oxidants. Furthermore, residual F-18 in the lines is short-lived, but cross-contamination with long-lived Br-76 (16.2h) can ruin subsequent F-18 production runs. Dedicated cassettes/tubing are strictly recommended.
Q4: How do I differentiate between protein binding and instability? A: In the plasma assay (Figure 2), measure the activity in the pellet after centrifugation.
-
High activity in Pellet = High Protein Binding (Tracer is intact but stuck to albumin).
-
High activity in Supernatant (but shifted retention time) = Metabolic Instability (Tracer is broken down).
References
-
Maziere, B. et al. (1995). 76Br-Bromolisuride: A New Tool for Quantitative In Vivo Imaging of D-2 Dopamine Receptors. Journal of Nuclear Medicine. Link
-
McConathy, J. et al. (2009). Bromination from the Macroscopic Level to the Tracer Radiochemical Level: 76Br Radiolabeling of Aromatic Compounds via Electrophilic Substitution. Bioconjugate Chemistry. Link
-
Lundkvist, C. et al. (1998). In vitro and animal validation of this compound-bromodeoxyuridine as a proliferation marker. Journal of Nuclear Medicine. Link
-
Tolmachev, V. et al. (2010).[2] Radiolabelled proteins for positron emission tomography: Pros and cons of labelling methods. Biochimica et Biophysica Acta. Link
-
Lubberink, M. et al. (2002). Quantitative pharmacokinetic analysis of 76Br-bromide in humans. Journal of Nuclear Medicine. Link
Sources
addressing radiolysis in high activity Bromine-76 labeling reactions
Technical Support Center: High-Activity Bromine-76 Labeling & Radiolysis Mitigation
Introduction: The "High Energy" Challenge
User Query: Why does my this compound (
Senior Scientist Response:
The root cause is the fundamental nuclear physics of the isotope. Unlike Fluorine-18 (
These radicals attack your precursor and product faster than the labeling reaction can proceed, leading to:
-
Precursor Destruction: Lower effective concentration for the labeling reaction.
-
Product degradation: De-bromination or ring-opening of the labeled product.
-
Purification Losses: "On-column" radiolysis where activity is concentrated on SPE cartridges or HPLC columns.
This guide provides a modular troubleshooting approach to mitigating these effects.
Module 1: Pre-Reaction & Isotope Handling
Q: I see unknown radioactive impurities in my crude mixture before I even add the precursor. What is happening?
A: This is likely "Unknown #1," a radiolysis byproduct observed when
-
Mechanism: High-energy radiation interacts with the solvent matrix. In
, this generates reactive nitrogen species ( ) and oxidized bromine species that do not participate in the desired electrophilic substitution. -
Protocol Fix:
-
Avoid Prolonged Storage: Do not leave
in the target recovery solution ( ) for >15 minutes. -
Solvent Swap: If storage is necessary, trap the activity on a QMA cartridge and elute with water or ethanol/water mixtures, or dry the
solution immediately upon receipt. -
Drying: Azeotropic drying with acetonitrile is standard, but ensure complete removal of water to prevent hydrolysis during the labeling step.
-
Module 2: The Labeling Reaction (Oxidative)[2][3][4]
Q: Can I add radical scavengers (Ascorbic Acid, Gentisic Acid) directly to the labeling reaction to protect my precursor?
A: NO. This is a critical error in oxidative radiohalogenation.
-
The Conflict: Standard
labeling uses an oxidant (Chloramine-T, Iodogen, or Peracetic Acid) to generate the electrophilic bromonium ion ( ). -
The Failure Mode: Radical scavengers like Ascorbic Acid and Gentisic Acid are reducing agents. If added during the reaction, they will instantly react with your oxidant (Chloramine-T), neutralizing it before it can oxidize the bromide. The reaction will fail completely (0% yield).
-
Correct Strategy:
-
Optimize Oxidant Stoichiometry: Use the minimum effective amount of Chloramine-T. Excess oxidant exacerbates side reactions (chlorination).
-
Alternative Oxidants: Switch to N-chlorosecondary amines or Iodogen (coated on the vessel wall). These are milder and cause less oxidative damage to sensitive precursors (e.g., proteins/peptides) than soluble Chloramine-T.[2]
-
Quench & Scavenge: Immediately after the reaction time (typically 1–5 mins), add a "Stop Solution" containing a high concentration of scavenger (e.g., Sodium Metabisulfite to quench oxidant + Ascorbic Acid/Ethanol to scavenge radicals).
-
Table 1: Oxidant Selection for High-Activity
| Oxidant | Reactivity | Radiolysis Risk | Best For | Notes |
| Chloramine-T (CAT) | High | High | Small molecules, robust precursors | Water-soluble; harsh; risk of chlorination byproducts.[3] |
| Iodogen | Moderate | Medium | Peptides, Proteins | Insoluble (solid-phase); less protein damage; easier removal. |
| Peracetic Acid | High | High | Specific electrophilic substitutions | Requires careful pH control; liquid phase. |
| Enzymatic (LPO) | Low | Low | Highly sensitive biomolecules | Slow kinetics; rarely used for high-activity short-lived isotopes. |
Module 3: Purification (The "Hot Spot" Danger)
Q: My crude yield is 60%, but after HPLC/SPE purification, I only recover 10% pure product. Where did it go?
A: You are experiencing On-Column Radiolysis . When you trap high activity on a small volume of resin (SPE cartridge or HPLC column head), the local dose rate skyrockets, destroying the molecule in situ.
Troubleshooting Protocol:
-
Dilution is Key: Dilute the crude reaction mixture significantly (e.g., 1:10 with water) before loading onto the SPE cartridge. This spreads the activity volume.
-
Fast Flow: Do not let the activity "sit" on the cartridge. Automate the loading and elution to be as fast as back-pressure limits allow.
-
Scavenger in Eluent: Add Ethanol (5-10%) to your HPLC mobile phase or SPE wash buffers. Ethanol is a potent hydroxyl radical scavenger and is compatible with most RP-HPLC methods.
-
Geometric Redesign: If using automated modules, ensure the tubing diameter and cartridge geometry do not create "dead zones" where activity concentrates for prolonged periods.
Module 4: Formulation & Storage
Q: My product is pure at End of Synthesis (EOS), but 2 hours later it has degraded. How do I stabilize it?
A: Post-synthesis radiolysis is driven by the interaction of the solvent water with the ongoing decay.
The "Gold Standard" Formulation Cocktail:
-
Ethanol: 5–10% (v/v). Scavenges hydroxyl radicals.
-
Ascorbic Acid: 50–500 mg/L. Prevents oxidation.
-
Gentisic Acid: Alternative to ascorbic acid, often used in commercial kits.
-
Temperature: Store at 4°C or -20°C if possible to slow radical diffusion rates.
Visualizing the Solution
Diagram 1: The Radiolysis Cascade & Intervention Points
This diagram illustrates the pathway of destruction and where to intervene.
Caption: The radiolysis cascade initiated by Br-76 decay. Note that chemical scavengers can typically only be introduced AFTER the oxidative labeling step to avoid interfering with the oxidant.
Diagram 2: Optimized High-Activity Workflow
A step-by-step logic flow for the user.
Caption: Optimized workflow for Br-76 labeling. The critical "No Scavenger" zone is during the oxidative labeling step, followed immediately by quenching and stabilization.
References
-
Tolmachev, V., et al. (1998). Bromination from the Macroscopic Level to the Tracer Radiochemical Level: 76Br Radiolabeling of Aromatic Compounds via Electrophilic Substitution. Nuclear Medicine and Biology. Link
-
Ellison, P. A., et al. (2020). Improved production of 76Br, 77Br and 80mBr via CoSe cyclotron targets and vertical dry distillation. Nuclear Medicine and Biology. Link
- Coenen, H. H., et al. (2006). Radiochemical stability of 18F- and 76Br-labeled compounds.
-
Wester, H. J. (2003). Nuclear imaging probes: from bench to bedside. Clinical Cancer Research. Link
-
Maziere, B., & Loc'h, C. (1986). Radiopharmaceuticals labeled with bromine isotopes. International Journal of Applied Radiation and Isotopes. Link
Sources
- 1. Bromination from the Macroscopic Level to the Tracer Radiochemical Level: 76Br Radiolabeling of Aromatic Compounds via Electrophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chloramine-T in radiolabeling techniques. IV. Penta-O-acetyl-N-chloro-N-methylglucamine as an oxidizing agent in radiolabelling techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Cross-Validation of Bromine-76 PET Imaging with Ex Vivo Autoradiography
In the landscape of modern drug development and molecular imaging, the rigorous validation of novel radiotracers is paramount. Positron Emission Tomography (PET) using Bromine-76 (76Br) offers a powerful in vivo tool for visualizing and quantifying biological processes. However, to ensure the fidelity of the PET signal and its direct correlation to the biological target, cross-validation with a high-resolution ex vivo technique is indispensable. This guide provides a comprehensive comparison and detailed experimental workflow for the cross-validation of 76Br PET imaging with ex vivo autoradiography, tailored for researchers, scientists, and drug development professionals.
Foundational Principles: 76Br PET and Ex Vivo Autoradiography
This compound PET Imaging: A Window into In Vivo Biology
Positron Emission Tomography is a non-invasive imaging modality that maps the in vivo distribution of a radiotracer.[1][2] 76Br is a positron-emitting isotope with a half-life of 16.2 hours, making it suitable for studying biological processes that occur over an extended period, such as the pharmacokinetics of monoclonal antibodies.[3][4][5][6]
76Br decays via positron emission (55%) and electron capture (45%).[7] The emitted positron travels a short distance in tissue before annihilating with an electron, producing two 511 keV gamma photons that are detected by the PET scanner.[1] A significant challenge with 76Br is the emission of high-energy gamma rays in cascade with positron emission, which can lead to spurious coincidences and introduce noise into the PET image.[8][9] Careful correction methods are therefore essential for accurate quantification.
Ex Vivo Autoradiography: The Gold Standard for Tissue Distribution
Ex vivo autoradiography provides a high-resolution snapshot of radiotracer distribution within harvested tissues.[10] This technique is often considered the "gold standard" for validating in vivo PET findings.[11][12] After the final PET scan, the animal is euthanized, and tissues of interest are rapidly excised, frozen, and sectioned. These thin tissue sections are then exposed to a phosphor imaging plate or radiation-sensitive film.[13][14] The resulting autoradiogram reveals the precise microscopic distribution of the 76Br-labeled compound, offering a level of detail unattainable with in vivo PET imaging.[15]
The Cross-Validation Workflow: A Step-by-Step Guide
The core of a successful cross-validation study lies in a meticulously planned and executed experimental protocol. The following steps outline a robust workflow, emphasizing the causality behind each experimental choice.
Caption: Experimental workflow for cross-validation.
Part 1: Radiotracer Preparation and Quality Control
-
76Br Production: High specific activity 76Br is typically produced using a cyclotron.[3][16] Common nuclear reactions include 76Se(p,n)76Br and 75As(3He,2n)76Br.[3] The choice of production method depends on the available cyclotron energy and desired yield.
-
Radiolabeling: The 76Br is then used to label the molecule of interest. For proteins and peptides, this often involves electrophilic substitution on tyrosine residues.[3] For small molecules, radiobromination can be achieved via substitution of a trialkyltin leaving group.[3][17]
-
Quality Control: Rigorous quality control is essential to ensure the radiochemical purity and specific activity of the 76Br-labeled compound. This typically involves techniques like radio-HPLC.
Part 2: In Vivo PET Imaging and Ex Vivo Tissue Preparation
-
Animal Handling and Radiotracer Administration: All animal procedures must be conducted in accordance with approved ethical guidelines. The 76Br-labeled compound is administered to the animal, typically via intravenous injection.[3]
-
76Br PET Imaging: The animal is anesthetized and placed in the PET scanner. Dynamic or static PET scans are acquired at predetermined time points to assess the biodistribution of the radiotracer.
-
Tissue Harvesting and Processing: Immediately following the final PET scan, the animal is euthanized. Tissues of interest are rapidly excised, embedded in an appropriate medium, and snap-frozen in isopentane cooled by liquid nitrogen to minimize tissue degradation and preserve morphology.[15]
-
Cryosectioning: The frozen tissues are sectioned into thin slices (typically 10-20 µm) using a cryostat.[13] These sections are then thaw-mounted onto microscope slides.
Part 3: Ex Vivo Autoradiography
-
Exposure: The tissue sections are apposed to a phosphor imaging screen in a light-tight cassette.[13] The exposure time will depend on the dose of radioactivity administered and the half-life of 76Br.
-
Imaging: After exposure, the phosphor screen is scanned using a phosphorimager.[14] The scanner's laser stimulates the release of light from the screen, which is proportional to the amount of radioactivity in the tissue section.[14]
Data Analysis and Interpretation: Bridging In Vivo and Ex Vivo
A critical aspect of the cross-validation process is the quantitative comparison of data obtained from PET imaging and autoradiography.
Quantitative Analysis of 76Br PET Data
The most common method for quantifying radiotracer uptake in PET is the Standardized Uptake Value (SUV).[18][19] The SUV normalizes the radioactivity concentration in a region of interest (ROI) to the injected dose and the patient's body weight.[18][20]
SUV Calculation: SUV = [Radioactivity concentration in ROI (kBq/mL)] / [Injected dose (kBq) / Body weight (g)][18]
It is important to be aware of the factors that can influence SUV measurements, including the time of measurement post-injection and patient size.[20]
Quantitative Analysis of Ex Vivo Autoradiography Data
Autoradiograms are quantified by measuring the signal intensity, typically expressed as photostimulated luminescence per unit area (PSL/mm²).[13] This is achieved by drawing ROIs on the digital autoradiogram that correspond to specific anatomical structures.[21] To convert these relative values to absolute units of radioactivity concentration, calibrated radioactive standards must be co-exposed with the tissue sections.[21][22]
Sources
- 1. Principles of PET-CT Scanning | Radiology Key [radiologykey.com]
- 2. researchgate.net [researchgate.net]
- 3. New Methods for Labeling RGD Peptides with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. This compound - isotopic data and properties [chemlin.org]
- 6. WebElements Periodic Table » Bromine » isotope data [webelements.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative imaging of this compound and yttrium-86 with PET: a method for the removal of spurious activity introduced by cascade gamma rays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Autoradiography as a Simple and Powerful Method for Visualization and Characterization of Pharmacological Targets [jove.com]
- 11. Statistical parametric maps of ¹⁸F-FDG PET and 3-D autoradiography in the rat brain: a cross-validation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. azurebiosystems.com [azurebiosystems.com]
- 15. Autoradiography Technique for Tissue Analysis - JoVE Journal [jove.com]
- 16. Improved production of 76Br, 77Br and 80mBr via CoSe cyclotron targets and vertical dry distillation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bromination from the Macroscopic Level to the Tracer Radiochemical Level: 76Br Radiolabeling of Aromatic Compounds via Electrophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 18. TPC - SUV [turkupetcentre.net]
- 19. PET/CT Standardized Uptake Values (SUVs) in Clinical Practice and Assessing Response to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Standardized Uptake Value | Radiology Key [radiologykey.com]
- 21. Quantitative analysis of autoradiograms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Guide: Inter-Scanner Variability in Quantitative Bromine-76 PET Imaging
Executive Summary
Bromine-76 (
Unlike standard randoms or scatter, these cascade events are "true" coincidences in time but carry false spatial information.[1] This guide addresses the critical inter-scanner variability caused by these emissions, comparing detector responses (BGO vs. LSO/LYSO) and defining the Lubberink Correction Protocol required to reduce quantification errors from >50% to <10%.
Part 1: The Physics of Variability (The Cascade Problem)
To control variability, one must understand the source.
Mechanism of Error
When
-
True Coincidence: Two 511 keV photons from annihilation are detected.
-
Cascade Coincidence: One 511 keV photon and one 559 keV prompt gamma are detected within the timing window.
-
Result: The Line of Response (LOR) is drawn incorrectly between the annihilation photon and the prompt gamma, creating a background "haze" across the image that biases Standard Uptake Values (SUV) upwards.
Diagram 1: Cascade Coincidence Logic
The following diagram illustrates why standard scatter correction algorithms fail to identify these events.
Caption: Logical flow of a cascade coincidence. Note that the prompt gamma (Red) mimics an annihilation photon, creating a valid timing event with invalid spatial data.
Part 2: Comparative Analysis of Detector Technologies
Inter-scanner variability is largely driven by the detector material's stopping power and the system's energy window settings.
Table 1: Detector Response to Br
| Feature | BGO (e.g., Legacy GE Discovery) | LSO/LYSO (e.g., Siemens Biograph) | Impact on Br-76 Quantification |
| Stopping Power | High ( | Moderate ( | BGO captures more high-energy prompt gammas (657+ keV), leading to higher background noise fractions. |
| Energy Resolution | Poor (~15-20%) | Excellent (~10-12%) | LSO allows narrower energy windows (e.g., 425-650 keV), rejecting more prompt gammas than BGO. |
| Timing Resolution | Slow (300ns decay) | Fast (40ns decay) | LSO enables Time-of-Flight (TOF). TOF constrains the cascade noise, improving Signal-to-Noise Ratio (SNR). |
| Default Window | Wide (375-650 keV) | Variable (425-600 keV) | Critical Variable: A scanner with an upper threshold >600 keV will accept the 559 keV and 657 keV gammas. |
Key Insight: Modern LSO/LYSO scanners with TOF capability and tunable energy windows (upper limit <600 keV) inherently suppress cascade coincidences better than legacy BGO systems. However, no scanner eliminates them entirely without algorithmic correction.
Part 3: Experimental Protocol (Self-Validating System)
To quantify and correct for variability, you must establish a baseline using a phantom study. This protocol uses the NEMA NU-2 Image Quality Phantom to generate a scanner-specific correction factor.
Materials
-
Isotope:
Br (produced via Se(p,n) Br). -
Phantom: NEMA IEC Body Phantom (6 spheres: 10, 13, 17, 22, 28, 37 mm).[4]
-
Background: Water with low activity concentration (~2 kBq/mL).
-
Spheres: 4:1 Sphere-to-Background ratio.
Step-by-Step Methodology
-
Energy Window Optimization (The Variable Control):
-
Standard: Set window to 350–650 keV.
-
Narrow (Recommended): Set window to 450–575 keV (if hardware permits) to exclude the 657 keV line, though this sacrifices sensitivity.
-
-
Acquisition:
-
Acquire data in 3D List Mode for 20 minutes.
-
Ensure count rate is below the NECR peak to avoid pile-up confusion.
-
-
Reconstruction A (Uncorrected Baseline):
-
Reconstruct using OSEM (e.g., 3 iterations, 21 subsets).
-
Apply standard Randoms, Scatter, and Attenuation corrections.
-
Do NOT apply cascade correction yet.
-
-
Reconstruction B (Cascade Corrected):
-
Apply the Lubberink Tail-Fitting Method (detailed below) to the raw sinograms.
-
Reconstruct using identical OSEM parameters.
-
-
Validation Calculation:
-
Measure the Recovery Coefficient (RC) for the largest sphere (37mm).
-
Target: RC should be > 0.95.
-
Failure Mode: If RC > 1.10 (110%), the background subtraction is insufficient (cascade events are inflating the sphere activity).
-
Part 4: The Correction Algorithm (Lubberink Method)
The industry standard for correcting
Diagram 2: Correction Workflow
This workflow must be implemented in the sinogram space (pre-reconstruction).
Caption: The Lubberink method fits the 'tails' of the sinogram (where no true activity exists) to estimate the cascade background, which is then subtracted.
Implementation Logic
-
Tail Identification: In the sinogram, the area outside the patient/phantom contains only Randoms, Scatter, and Cascade Coincidences .
-
Differentiation: Standard scatter correction (e.g., Single Scatter Simulation) estimates the scatter component. The residual counts in the tails are attributed to Cascade Coincidences.
-
Fitting: A linear or flat fit is applied to these residual tail counts and interpolated across the object.
-
Subtraction: This "Cascade Sinogram" is subtracted from the prompt sinogram before reconstruction.
Summary of Recommendations
To minimize inter-scanner variability in
-
Prefer LSO/LYSO Scanners: The faster timing resolution and ability to set narrower energy windows provide a better physical baseline than BGO.
-
Mandate Tail-Fitting Correction: Standard scatter corrections are insufficient. Sites must implement a specific
Br correction (like the Lubberink method) or quantification will be overestimated by 30-50%. -
Standardize Energy Windows: Across a multi-center trial, harmonize energy windows (e.g., 425–600 keV) rather than using manufacturer defaults.
References
-
Lubberink, M., et al. (2002).[5] "Quantitative imaging and correction for cascade gamma radiation of 76Br with 2D and 3D PET." Physics in Medicine and Biology, 47(19), 3519-3534.[5]
-
Beattie, B. J., et al. (2003).[1] "Quantitative imaging of this compound and yttrium-86 with PET: a method for the removal of spurious activity introduced by cascade gamma rays."[1][2][6] Medical Physics, 30(9), 2410-2423.[1]
-
Laforest, R., & Liu, X. (2009).[7] "Cascade removal and microPET imaging with 76Br." Physics in Medicine and Biology, 54(6), 1503-1531.[7]
-
Conti, M., & Eriksson, L. (2016). "Physics of pure and non-pure positron emitters for PET: a review and a discussion." EJNMMI Physics, 3(1), 8.
-
Pentlow, K. S., et al. (2000). "Quantitative imaging of I-124 with PET." Medical Physics, 27(5), 1028-1035. (Foundational work on non-pure emitter correction applicable to Br-76).
Sources
- 1. Quantitative imaging of this compound and yttrium-86 with PET: a method for the removal of spurious activity introduced by cascade gamma rays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Performance of a block detector PET scanner in imaging non-pure positron emitters--modelling and experimental validation with 124I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Variability in PET image quality and quantification measured with a permanently filled 68Ge-phantom: a multi-center study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative imaging and correction for cascade gamma radiation of 76Br with 2D and 3D PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cascade removal and microPET imaging with 76Br - PubMed [pubmed.ncbi.nlm.nih.gov]
clinical translation challenges of Bromine-76 compared to established PET isotopes
Executive Summary
Bromine-76 (Br-76) presents a distinct "Goldilocks" opportunity in PET imaging. With a half-life of 16.2 hours , it bridges the temporal gap between the rapid decay of Fluorine-18 (1.8 h) and the multi-day kinetics of Iodine-124 (4.18 d). This makes it theoretically ideal for imaging medium-kinetics vectors like antibody fragments (diabodies, minibodies) and peptides that clear too slowly for F-18 but do not require the week-long monitoring of I-124.
However, clinical translation is stalled by significant physical and radiochemical hurdles. Unlike the "turnkey" nature of F-18, Br-76 requires specialized corrections for cascade gamma emissions (which cause spurious coincidences) and high-energy positron blurring . This guide dissects these challenges, offering a comparative analysis against established isotopes and validated protocols for overcoming them.
Part 1: Physical Characteristics & Dosimetry
The primary barrier to Br-76 adoption is not chemical, but physical. Its decay scheme introduces noise and resolution artifacts that standard PET reconstruction algorithms (designed for F-18/C-11) often misinterpret.
Table 1: Comparative Physics of Br-76 vs. Established PET Isotopes
| Feature | This compound | Fluorine-18 | Iodine-124 | Carbon-11 | Clinical Impact of Br-76 |
| Half-Life ( | 16.2 h | 109.7 min | 4.18 d | 20.4 min | Allows overnight transport; matches peptide/minibody kinetics. |
| Decay Mode | High positron yield (vs I-124) improves count rates, but EC adds dose. | ||||
| Max | 3.98 MeV | 0.63 MeV | 2.13 MeV | 0.96 MeV | Critical Issue: Large positron range (~14mm in water) degrades spatial resolution significantly. |
| Mean | ~3.8 mm | 0.6 mm | 1.4 mm | 1.1 mm | Requires resolution recovery algorithms (PSF modeling). |
| Cascade | Yes (559 keV, etc.) | No | Yes (602 keV, etc.) | No | "Spurious Coincidences": Gammas emitted with positrons mimic annihilation pairs, causing background noise. |
The "Spurious Coincidence" Phenomenon
Standard PET scanners detect "True" coincidences (two 511 keV photons from annihilation). Br-76 emits a high-energy positron and a cascade gamma (e.g., 559 keV) almost simultaneously. If the scanner detects one 511 keV photon and the 559 keV gamma (which falls within the energy window of many scanners), it registers a valid event. These are not angularly correlated (they don't travel 180° apart), creating a haze of background noise that ruins quantitative accuracy if uncorrected.
Figure 1: Mechanism of Spurious Coincidences.[1] The detector pairs a true annihilation photon with a cascade gamma, creating a Line of Response (LOR) that does not correspond to the source location.
Part 2: Cyclotron Production & Targetry
While F-18 is produced via liquid targets (
The Thermal Bottleneck
The standard reaction is
-
The Problem: Selenium has a low melting point (221°C) and poor thermal conductivity. High beam currents (necessary for clinical yields) melt the target, causing loss of expensive enriched
. -
The Solution (Intermetallic Targets): Pure Selenium targets are obsolete. Modern production uses Cobalt-Selenium (CoSe) or Copper-Selenium (
) alloys.
Part 3: Radiochemistry & Stability
Br-76 offers a distinct chemical advantage over Iodine-124: Bond Stability .
The Dehalogenation Advantage
In vivo, enzymes (deiodinases) rapidly strip Iodine from aromatic rings, sending free radioactive iodide to the thyroid and stomach.
-
C-Br Bond Energy: ~280 kJ/mol (Stronger)
-
C-I Bond Energy: ~209 kJ/mol (Weaker)
-
Result: Br-76 radiopharmaceuticals generally show significantly lower background uptake in the thyroid/stomach compared to I-124 analogs, improving tumor-to-background ratios.
Labeling Protocol: Oxidative Destannylation
Bromide is harder to oxidize than iodide (
Part 4: Experimental Protocol
Validation of Br-76 Labeling via Dry Distillation This protocol describes a self-validating system for producing Br-76 and labeling a peptide precursor.[4]
Materials
-
Target: Isotopically enriched
alloyed with Cobalt ( ).[3][5] -
Oxidant: Chloramine-T (CAT) or N-Chlorosuccinimide (NCS) in acetic acid.
-
Precursor: Trimethyltin-functionalized peptide (Me
Sn-R).
Step-by-Step Methodology
1. Irradiation & Release (Dry Distillation)
-
Irradiate
target at 16 MeV (proton beam) for 2 hours. -
Transfer target to a vertical quartz furnace.
-
Thermal Release: Heat to 1050°C under a flow of Argon/Oxygen.
-
Mechanism: Br-76 volatilizes; Co/Se matrix remains stable.
-
-
Trapping: Direct the gas stream through a PEEK capillary into a trap containing 0.1M NaOH or dilute Ammonium Hydroxide.
-
Checkpoint: Measure trap activity. Recovery should be >70% of EOB activity.
-
2. Radiosynthesis (Oxidative Labeling)
-
Evaporate the trap solution to dryness (removes ammonia).
-
Reconstitute activity in oxidant solution (10 µL acetic acid + 10 µg Chloramine-T).
-
Add Precursor (50 µg Me
Sn-R in 20 µL Methanol). -
React at room temperature for 10 minutes.
-
Quench: Add sodium metabisulfite (reducing agent) to stop oxidation.
3. Quality Control (Self-Validation)
-
Radio-HPLC: Inject sample.
-
Success Criteria: Single peak matching the UV trace of the cold Brominated standard.
-
Free Bromide Check: Any signal at the solvent front indicates failed oxidation or instability.
-
-
Radionuclidic Purity: Gamma spectroscopy to check for Br-77 (from Se-77 impurity) or Co-56/58 (from target support).
Figure 2: End-to-End Workflow for this compound Radiopharmaceutical Production. Note the critical high-temperature separation step.
References
-
Ellison, P. A., et al. (2019). "Improved production of 76Br, 77Br and 80mBr via CoSe cyclotron targets and vertical dry distillation." Nuclear Medicine and Biology. Link
-
Lubberink, M., et al. (2002). "Quantitative imaging of this compound and yttrium-86 with PET: A method for the removal of spurious activity introduced by cascade gamma rays." Medical Physics. Link
-
Tolmachev, V., et al. (1998). "Production of 76Br by the 76Se(p, n)76Br reaction using a Se-Cu target." Applied Radiation and Isotopes. Link
-
Glaser, M., et al. (2008). "Methods for 76Br-labeling of proteins and peptides." Methods in Molecular Biology. Link
-
Beattie, B. J., et al. (2003).[6] "Quantitative imaging of this compound and yttrium-86 with PET: A method for the removal of spurious activity introduced by cascade gamma rays." Medical Physics. Link
Sources
- 1. Quantitative imaging of this compound and yttrium-86 with PET: a method for the removal of spurious activity introduced by cascade gamma rays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved production of 76Br, 77Br and 80mBr via CoSe cyclotron targets and vertical dry distillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aapm.org [aapm.org]
- 5. mdpi.com [mdpi.com]
- 6. Quantitative imaging of this compound and yttrium-86 with PET: A method for the removal of spurious activity introduced by cascade gamma rays (Journal Article) | ETDEWEB [osti.gov]
Technical Guide: Cost-Effectiveness & Performance Analysis of Bromine-76 Production
Executive Summary
Bromine-76 (
Despite its pharmacokinetic utility for labeling peptides, antibody fragments (diabodies/minibodies), and small molecules with slow kinetics,
Part 1: The Physicochemical Case for this compound[1][2]
To evaluate cost-effectiveness, we must first establish the "Performance Value" of the isotope. If an isotope is cheap to produce but yields non-diagnostic images for the biological window , its effective cost is infinite.
The Temporal Niche
Most small molecules clear rapidly, fitting
- F: Decayed to background by 12 hours.
- Zr: Unnecessarily high patient dose for a 24-hour process; stays in bone if demetallated.
- Br: Perfect temporal match; covalent carbon-halogen bond is often more stable in vivo than radiometal chelates.
The Resolution "Tax"
The "cost" of using
| Parameter | Fluorine-18 | This compound | Iodine-124 | Impact on Imaging |
| Half-life ( | 109.7 min | 16.2 h | 4.18 d | |
| 97% | ~55% | 23% | ||
| Max | 0.63 MeV | 3.98 MeV | 2.13 MeV | High |
| Mean Positron Range | 0.6 mm | ~4.5 mm | ~3.0 mm | Requires Partial Volume Correction (PVC) for small tumors. |
| Gamma Co-emission | None | 559 keV (74%) | Multiple (>600 keV) | High background; requires narrow energy windowing on scanner. |
Part 2: Production Economics & Yield Efficiency[4]
The primary barrier to
The Intermetallic Solution (CoSe)
Recent protocols utilize Cobalt Selenide (CoSe) targets. Unlike elemental selenium, CoSe is a binary intermetallic compound with a melting point
Production Route Comparison
The standard route is the
| Route | Reaction | Energy Window | Yield (MBq/µAh) | Cost Factor |
| Standard | 16 | 80 – 100 | High: Requires enriched | |
| High Energy | 36 MeV | 20 – 30 | Prohibitive: Low yield, requires rare Helium-3 beam. | |
| Alpha | 45 MeV | 15 | Prohibitive: Requires high-energy alpha cyclotron. |
Verdict: The
Cost-Effectiveness Analysis (OpEx & CapEx)
1. Target Material (OpEx):
-
Enriched
Se is expensive (approx. $50–$80 per mg). -
Mitigation: The CoSe target is reusable . After dry distillation (see Protocol), the
Se remains in the alloy matrix or is recaptured. A single target can be irradiated dozens of times, amortizing the initial isotope cost to <$100 per run over time.
2. Purification (Labor/Complexity):
-
Wet Chemistry: Dissolving the target is destructive and expensive (loss of enriched material).
-
Dry Distillation: The preferred method. Heating the target releases volatile
Br while retaining the expensive Se. -
Cost Efficiency: Dry distillation is automatable, reducing technician dose and labor cost.
Part 3: Experimental Protocol (Self-Validating System)
Materials
-
Target: Isotopically enriched
Se (99.8%) alloyed with Cobalt (1:1 stoichiometry) pressed into a platinum or tantalum backing. -
Cyclotron: 16 MeV protons (e.g., GE PETtrace or IBA Cyclone 18).
-
Furnace: Quartz tube furnace capable of
C. -
Trapping Solution: 20 mM NaOH or PBS.
Workflow Diagram (DOT)
Figure 1: Production and isolation workflow for this compound using the regenerative CoSe target method.
Step-by-Step Methodology
-
Target Preparation:
-
Mix stoichiometric amounts of Cobalt powder and enriched
Se. -
Melt at
C in a sealed quartz ampoule under vacuum to form CoSe. -
Grind and press into the target holder.
-
-
Irradiation:
-
Irradiate at 16 MeV (degraded from 18 MeV if necessary to avoid
impurities). -
Current: 15 µA for 2 hours.
-
Expected Yield: ~2–3 GBq (sufficient for multiple animal studies or 1-2 patient doses).
-
-
Distillation (The Critical Step):
-
Place irradiated target in the quartz tube.
-
Flow Argon (30-50 mL/min).
-
Heat to
C for 15 minutes. Br is volatile and releases; CoSe remains stable. -
Validation: Monitor radiation detector on the output line. A sharp peak indicates release.
-
-
Trapping:
-
Bubble the gas through 200 µL of 0.1 M NaOH.
-
Efficiency: >75% of activity should be trapped.
-
Part 4: Comparative Decision Matrix
When should a drug developer choose
Quantitative Comparison Table
| Metric | This compound | Fluorine-18 | Zirconium-89 | Iodine-124 |
| Total Production Cost/Run | $ (Low) | |||
| Capital Equipment | Solid Target Station | Liquid/Gas Target | Solid Target Station | Solid Target Station |
| Precursor Cost | High (Enriched Se) | Low (O-18 Water) | Low (Yttrium foil) | High (Enriched Te) |
| Labeling Chemistry | Electrophilic/Nucleophilic | Nucleophilic (Complex) | Chelation (Easy) | Electrophilic |
| In Vivo Stability | High (C-Br bond) | High (C-F bond) | Med (De-chelation risk) | Med (De-iodination) |
| Image Resolution | Low (~4mm) | High (~1mm) | Medium (~2mm) | Low (~3mm) |
Decision Logic (DOT)
Figure 2: Decision matrix for selecting PET radionuclides based on biological kinetics.
Conclusion
Cost-effectiveness in PET is not merely the price of the isotope; it is the price of the answer .
While Fluorine-18 is cheaper per millicurie, it cannot answer biological questions regarding processes that extend beyond 6 hours. Zirconium-89 is effective but exposes the patient to higher dosimetry and requires complex chelation chemistry that may alter small peptides.
This compound is the most cost-effective solution for intermediate-kinetics molecules (peptides, fragments, oligonucleotides) provided the facility invests in a reusable CoSe solid target system . The initial capital expense of the enriched material is offset by the high reusability and the avoidance of complex radiometal chelation chemistry.
References
-
Ellison, P. A., et al. (2019). "Improved production of 76Br, 77Br and 80mBr via CoSe cyclotron targets and vertical dry distillation." Nuclear Medicine and Biology.
-
Tolmachev, V., et al. (1998). "Production of 76Br by a low-energy cyclotron." Applied Radiation and Isotopes.
-
Lubberink, M., et al. (2002). "Quantitative imaging and correction for cascade gamma radiation of 76Br with 2D and 3D PET." Physics in Medicine & Biology.
-
Glasers, M., et al. (2024). "Production and Processing of the Radionuclide 76Br." MDPI Instruments.
-
National Isotope Development Center (NIDC). "Selenium-76 Isotope Product Specifications."
Sources
A Comparative Dosimetric Guide to Bromine-76 and Other Key Therapeutic Radionuclides
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of targeted radionuclide therapy (TRT), the selection of an appropriate radionuclide is paramount to achieving optimal therapeutic efficacy while minimizing toxicity to healthy tissues.[1] This guide provides a comprehensive dosimetric comparison of Bromine-76 (⁷⁶Br), a promising theranostic radionuclide, with established therapeutic radionuclides such as Lutetium-177 (¹⁷⁷Lu), Yttrium-90 (⁹⁰Y), and Iodine-131 (¹³¹I). Our objective is to furnish researchers and drug development professionals with the critical data and experimental insights necessary to make informed decisions in the design and evaluation of novel radiopharmaceuticals.
The Unique Proposition of this compound in Radionuclide Therapy
This compound is distinguished by its unique decay characteristics, which offer a compelling combination of therapeutic and diagnostic capabilities. With a physical half-life of 16.2 hours, ⁷⁶Br decays via positron emission (57%) and electron capture (43%).[2][3][4] This dual decay mode is central to its theranostic potential. The emission of positrons allows for quantitative, real-time imaging via Positron Emission Tomography (PET), enabling patient-specific dosimetry and treatment planning.[5][6] Concurrently, the electron capture process results in the emission of a cascade of low-energy Auger electrons, which are highly effective for targeted cell killing at a subcellular level.[7]
The 16.2-hour half-life of ⁷⁶Br is sufficiently long to allow for the biodistribution and target accumulation of radiolabeled molecules, yet short enough to deliver a concentrated dose to the target tissue before significant clearance or metabolism occurs.[2] This temporal characteristic is particularly advantageous for targeting moieties with intermediate biological half-lives, such as peptides and small molecules.
Comparative Analysis of Physical and Dosimetric Properties
A direct comparison of the physical properties of ⁷⁶Br with other commonly used therapeutic radionuclides reveals significant differences that have profound implications for their respective dosimetric profiles and clinical applications.
| Property | This compound (⁷⁶Br) | Lutetium-177 (¹⁷⁷Lu) | Yttrium-90 (⁹⁰Y) | Iodine-131 (¹³¹I) |
| Half-life | 16.2 hours[4] | 6.73 days | 64.1 hours | 8.02 days |
| Decay Mode | β+ (57%), EC (43%)[2] | β- | β- | β- |
| Primary Emissions | Positrons, Auger electrons, γ-rays | β- particles, γ-rays | β- particles | β- particles, γ-rays |
| Max Beta Energy (MeV) | 3.44 | 0.497 | 2.28 | 0.606 |
| Therapeutic Rationale | High LET-like effects from Auger electrons at the cellular level, combined with PET imaging capability. | Medium-energy beta particles for treating small to medium-sized tumors. | High-energy beta particles for larger tumors and ablative therapies. | Well-established beta emitter for thyroid diseases and other targeted therapies. |
Data compiled from multiple sources.
The therapeutic efficacy of these radionuclides is intrinsically linked to the linear energy transfer (LET) and range of their emitted particles. The high-energy beta particles from ⁹⁰Y have a long tissue penetration range, making them suitable for treating larger, bulkier tumors through a "cross-fire" effect. In contrast, the lower-energy beta particles of ¹⁷⁷Lu are more appropriate for smaller tumor burdens.
This compound, however, operates on a different principle. Its therapeutic effect is primarily driven by the high-LET, short-range Auger electrons.[7] This localized energy deposition makes ⁷⁶Br an ideal candidate for targeting individual cancer cells or small cell clusters, particularly when the radiopharmaceutical can be internalized into the cell or its nucleus.
Dosimetry: From Organ-Level to Cellular-Level Considerations
Dosimetry in radionuclide therapy is guided by the Medical Internal Radiation Dose (MIRD) formalism, which allows for the calculation of absorbed doses to target and non-target organs.[8][9] While organ-level dosimetry is crucial for assessing potential toxicities, the unique properties of Auger electron emitters like ⁷⁶Br necessitate a deeper, cellular-level dosimetric analysis.
Organ-Level Dosimetry:
Biodistribution studies are fundamental to determining the time-integrated activity in various organs, a key parameter in the MIRD equation.[10] Studies with ⁷⁶Br-labeled antibodies have demonstrated favorable tumor targeting and imaging capabilities.[5][11] However, in vivo dehalogenation can lead to the release of free ⁷⁶Br-, which, unlike rapidly excreted ¹²⁵I-, can be retained in the body, contributing to the absorbed dose in non-target tissues.[5] This highlights the importance of stable radiolabeling chemistry in the development of ⁷⁶Br-based radiopharmaceuticals.
Cellular and Subcellular Dosimetry:
The therapeutic potential of ⁷⁶Br is maximized when the radionuclide is localized in close proximity to the cell nucleus. The short range of Auger electrons (nanometers to micrometers) means that their cytotoxic effects are highly dependent on their subcellular distribution.[7][12] When a ⁷⁶Br-labeled molecule binds to the cell surface, the emitted Auger electrons may not effectively reach the DNA. However, if the radiopharmaceutical is internalized and translocates to the nucleus, the high-LET nature of the Auger electrons can induce complex and difficult-to-repair DNA double-strand breaks, leading to efficient cell killing.[13]
This contrasts with beta-emitting radionuclides, where the longer range of the electrons contributes to a more uniform dose distribution within a tumor, but also to a greater "cross-fire" effect on adjacent healthy cells.
Experimental Workflow for Comparative Dosimetry
A robust preclinical evaluation of a new radiopharmaceutical involves a series of well-defined in vitro and in vivo experiments. The following workflow provides a template for the comparative dosimetric assessment of a novel ⁷⁶Br-labeled compound against an established therapeutic agent.
Figure 1: Preclinical Comparative Dosimetry Workflow.
This protocol outlines a method for comparing the cytotoxic effects of a ⁷⁶Br-labeled radiopharmaceutical with a beta-emitting counterpart (e.g., ¹⁷⁷Lu-labeled).
Objective: To determine the relative cytotoxicity of different radiopharmaceuticals in a cancer cell line that expresses the target of interest.
Materials:
-
Target-positive cancer cell line (e.g., MCF-7 for estrogen receptor targeting)
-
Complete cell culture medium
-
⁷⁶Br-labeled radiopharmaceutical
-
Comparative radiopharmaceutical (e.g., ¹⁷⁷Lu-labeled equivalent)
-
Unlabeled ("cold") ligand for blocking studies
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
Gamma counter
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Radiopharmaceutical Treatment:
-
Prepare serial dilutions of the ⁷⁶Br- and ¹⁷⁷Lu-labeled radiopharmaceuticals in cell culture medium, ranging from 0.1 to 1000 kBq/mL.
-
For blocking experiments, pre-incubate a set of wells with a 100-fold molar excess of the unlabeled ligand for 1 hour before adding the radiopharmaceutical.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the radiopharmaceuticals or controls.
-
-
Incubation: Incubate the plates for a duration relevant to the half-lives of the radionuclides and the expected biological clearance (e.g., 24, 48, and 72 hours).
-
Cell Viability Assessment:
-
At each time point, remove the radioactive medium and wash the cells with PBS.
-
Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader to determine the percentage of viable cells relative to untreated controls.
-
-
Data Analysis:
-
Plot cell viability as a function of the radiopharmaceutical concentration.
-
Calculate the IC50 (the concentration of radiopharmaceutical that inhibits 50% of cell growth) for each compound at each time point.
-
Causality and Interpretation: A lower IC50 value for the ⁷⁶Br-labeled compound, particularly when internalization is confirmed, would suggest a higher cytotoxic potency, likely attributable to the high-LET nature of the Auger electrons. The blocking experiment serves as a crucial control to validate that the observed cytotoxicity is target-specific.
Future Perspectives and Conclusion
This compound presents a compelling case for its inclusion in the arsenal of therapeutic radionuclides. Its unique combination of PET imaging capabilities and potent, short-range Auger electron therapy offers a pathway towards truly personalized medicine. Future research should focus on the development of highly stable radiolabeling methods and novel targeting molecules that can be efficiently internalized and transported to the cell nucleus. Comparative dosimetric studies, following rigorous experimental protocols as outlined in this guide, will be essential in validating the therapeutic potential of ⁷⁶Br-based radiopharmaceuticals and paving the way for their clinical translation.
References
-
Bodei, L., et al. (2016). Clinical radionuclide therapy dosimetry: the quest for the "Holy Gray". European Journal of Nuclear Medicine and Molecular Imaging, 43(5), 772-774. [Link]
-
van der Meulen, N. P., et al. (2015). Pharmacokinetics and experimental PET imaging of a this compound-labeled monoclonal anti-CEA antibody. Nuclear Medicine and Biology, 42(1), 81-87. [Link]
-
Zhou, D., et al. (2008). Evaluation of a this compound Labeled Progestin 16α,17α-dioxolane for Breast Tumor Imaging and Radiotherapy: in vivo Biodistribution and Metabolic Stability Studies. Nuclear Medicine and Biology, 35(6), 655-663. [Link]
-
Kassis, A. I. (2008). Dosimetry of Auger-electron-emitting radionuclides: Report No. 3 of AAPM Nuclear Medicine Task Group No. 6. Medical Physics, 35(5), 2059-2072. [Link]
-
Sgouros, G., et al. (2020). Dosimetry for targeted radionuclide therapy in routine clinical practice: experts advice vs. clinical evidence. European Journal of Nuclear Medicine and Molecular Imaging, 47(1), 1-3. [Link]
-
Zhu, H., et al. (2020). Quantitative Imaging for Targeted Radionuclide Therapy Dosimetry. Journal of Nuclear Medicine Technology, 48(4), 324-335. [Link]
-
van der Meulen, N. P., et al. (2015). Pharmacokinetics and Experimental PET Imaging of a this compound-Labeled Monoclonal Anti-CEA Antibody. Journal of Nuclear Medicine, 56(1), 115-120. [Link]
-
Graves, S. A., et al. (2019). Improved production of 76Br, 77Br and 80mBr via CoSe cyclotron targets and vertical dry distillation. Nuclear Medicine and Biology, 76-77, 1-9. [Link]
-
Zhou, D., et al. (2008). Evaluation of a this compound-labeled progestin 16alpha,17alpha-dioxolane for breast tumor imaging and radiotherapy: in vivo biodistribution and metabolic stability studies. Nuclear Medicine and Biology, 35(6), 655-63. [Link]
-
International Atomic Energy Agency. (2016). Guidance for preclinical studies with radiopharmaceuticals. IAEA Radioisotopes and Radiopharmaceuticals Series, No. 5. [Link]
-
Kaden, U., et al. (2024). Production and Processing of the Radionuclide 76Br. Molecules, 29(6), 1298. [Link]
-
ChemLin. (2020). This compound - isotopic data and properties. ChemLin. [Link]
-
Coenen, H. H. (2002). Use of this compound and iodine-123 radiohalogenated tracers in the drug development process. Current Pharmaceutical Design, 8(16), 1435-1453. [Link]
-
Sgouros, G., et al. (2023). Marshalling the Potential of Auger Electron Radiopharmaceutical Therapy. Journal of Nuclear Medicine, 64(9), 1345-1351. [Link]
-
OncologyMedicalPhysics.com. (n.d.). MIRD Internal Dosimetry. OncologyMedicalPhysics.com. [Link]
-
Artico, M., et al. (2022). An Overview of In Vitro Assays of 64Cu-, 68Ga-, 125I-, and 99mTc-Labelled Radiopharmaceuticals Using Radiometric Counters in the Era of Radiotheranostics. International Journal of Molecular Sciences, 23(19), 11802. [Link]
-
Wilson, J. J., et al. (2020). Preclinical Developments of Novel Theranostic Radiopharmaceutical 3-[76Br/77Br]bromo-pHPG. Journal of Nuclear Medicine, 61(Supplement 2), 1234. [Link]
-
Ljungberg, M., & Strand, S. E. (2000). The impact of PET and SPECT on dosimetry for targeted radionuclide therapy. Physics in Medicine & Biology, 45(10), 2843-2863. [Link]
-
Palm, S., et al. (2006). Comparative biodistribution of the radiohalogenated (Br, I and At) antibody A33. Implications for in vivo dosimetry. Nuclear Medicine and Biology, 33(3), 341-347. [Link]
-
Bolch, W. E., et al. (2009). The MIRD Schema for Radiopharmaceutical Dosimetry: A Review. Journal of Nuclear Medicine, 50(12), 1-13. [Link]
-
Gabayan, G., et al. (2020). Dosimetric differences between cesium-131 and iodine-125 brachytherapy for the treatment of resected brain metastases. Journal of Contemporary Brachytherapy, 12(4), 321-326. [Link]
-
Qaim, S. M., et al. (2003). Production of medically useful bromine isotopes via alpha-particle induced nuclear reactions. Radiochimica Acta, 91(10), 587-592. [Link]
-
Del Prete, M., et al. (2019). Dosimetry of [177Lu]Lu-DOTATATE in Patients with Advanced Midgut Neuroendocrine Tumors. Journal of Nuclear Medicine, 60(10), 1429-1436. [Link]
-
Lee, H., et al. (2006). Synthesis and evaluation of a this compound-labeled PPARgamma antagonist 2-bromo-5-nitro-N-phenylbenzamide. Nuclear Medicine and Biology, 33(7), 847-54. [Link]
-
Pennetta, A., et al. (2023). PARP-Targeted Radiotheranostics with Auger Electrons: An Updated Overview. Cancers, 15(13), 3469. [Link]
-
Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. [Link]
-
Stabin, M. G. (2012). CHAPTER 18 Internal Dosimetry. IAEA Training Material. [Link]
-
Freudenberg, R., et al. (2011). Biodistribution and Dosimetry of Free 211At, 125I− and 131I− in Rats. Cancer Biotherapy & Radiopharmaceuticals, 26(2), 221-227. [Link]
-
Kassis, A. I., et al. (1994). Dosimetry of Auger-Electron-Emitting Radionuclides. AAPM Report No. 49. [Link]
-
D'Alterio, C., et al. (2015). Methodology for radionuclides quantification through "in vitro" bioassay. Brazilian Journal of Radiation Sciences, 3(1A). [Link]
-
Sideris, P., et al. (2023). Dosimetric Evaluation of 177Lu Peptide Receptor Radionuclide Therapy Using GATE and Planet Dose. Applied Sciences, 13(13), 7736. [Link]
-
Sgouros, G. (2011). Dose Response Modeling for Targeted Radiotherapies. AAPM 2011 Annual Meeting. [Link]
-
Stabin, M. G. (n.d.). Supplement - MIRD Schema for Radiopharmaceutical Internal Dose Calculation. Vanderbilt University. [Link]
-
Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]
-
Gross, J., et al. (1977). Biological effects of 131I and 125I isotopes of iodine in the rat. Radiation Research, 72(2), 325-337. [Link]
-
Adumeau, P., et al. (2016). State of the Art in Radiolabeling of Antibodies with Common and Uncommon Radiometals for Preclinical and Clinical Immuno-PET. Bioconjugate Chemistry, 27(9), 1999-2018. [Link]
-
Giammarile, F., et al. (2017). Dosimetry in Lu-177-DOTATATE peptide receptor radionuclide therapy: a systematic review. European Journal of Nuclear Medicine and Molecular Imaging, 44(4), 629-643. [Link]
-
Semsarha, F., et al. (2016). Nanodosimetry of Auger electrons: A case study from the decay of 125I and 0–18-eV electron stopping cross sections of cytosine. Physical Review A, 94(3), 032702. [Link]
-
Jackson, P. A., et al. (2019). Personalized dosimetry of 177Lu-DOTATATE: a comparison of organ- and voxel-level approaches using open-access images. EJNMMI Physics, 6(1), 1-15. [Link]
-
Stabin, M. G. (n.d.). Internal Dosimetry: The MIRD Approach. Radcomms. [Link]
-
Uusijärvi, H., et al. (2014). Dosimetric analysis of 123I, 125I and 131I in thyroid follicle models. EJNMMI Physics, 1(1), 1-13. [Link]
-
van der Meulen, N. P., et al. (2015). Comparative PET imaging of experimental tumors with this compound-labeled antibodies, fluorine-18-fluorodeoxyglucose and carbon-11-methionine. Nuclear Medicine and Biology, 42(1), 88-94. [Link]
Sources
- 1. Quantitative Imaging for Targeted Radionuclide Therapy Dosimetry - Technical Review [thno.org]
- 2. Evaluation of a this compound Labeled Progestin 16α,17α-dioxolane for Breast Tumor Imaging and Radiotherapy: in vivo Biodistribution and Metabolic Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production and Processing of the Radionuclide 76Br [mdpi.com]
- 4. This compound - isotopic data and properties [chemlin.org]
- 5. Pharmacokinetics and experimental PET imaging of a this compound-labeled monoclonal anti-CEA antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of this compound and iodine-123 radiohalogenated tracers in the drug development process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The MIRD Schema for Radiopharmaceutical Dosimetry: A Review | Journal of Nuclear Medicine Technology [tech.snmjournals.org]
- 9. unm.lf1.cuni.cz [unm.lf1.cuni.cz]
- 10. radcommons.org [radcommons.org]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. Nanodosimetry of Auger electrons: A case study from the decay of 125I and 0–18-eV electron stopping cross sections of cytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
